Quinolin-8-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLZVNYGUGILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344096 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16032-35-2 | |
| Record name | quinolin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinolin-8-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinolin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations and offer reliable methods for the preparation of this key intermediate.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two main reductive pathways, starting from readily available precursors: the reduction of quinoline-8-carboxaldehyde and the reduction of quinoline-8-carboxylic acid or its corresponding esters.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data and conditions for the two primary synthetic routes to this compound. This allows for a direct comparison to aid in the selection of the most suitable method based on available starting materials, desired reaction scale, and safety considerations.
| Parameter | Route 1: Reduction of Quinoline-8-carboxaldehyde | Route 2: Reduction of Quinoline-8-carboxylic Acid/Ester |
| Starting Material | Quinoline-8-carboxaldehyde | Quinoline-8-carboxylic acid or its alkyl ester |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Ethanol (EtOH), Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF), Diethyl ether (Et₂O) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Work-up Procedure | Quenching with water, extraction | Fieser workup (sequential addition of water, aq. NaOH, and water), filtration, extraction |
| Safety Considerations | NaBH₄ is a relatively mild reducing agent. | LiAlH₄ is a highly reactive and pyrophoric reagent; requires strict anhydrous conditions and careful handling. |
Mandatory Visualizations: Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described in this guide.
Experimental Protocols
Route 1: Reduction of Quinoline-8-carboxaldehyde with Sodium Borohydride
This method is a mild and convenient procedure for the synthesis of this compound from its corresponding aldehyde.
Materials:
-
Quinoline-8-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Deionized water
-
Chloroform (CHCl₃) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-carboxaldehyde (1.0 equivalent) in ethanol (approximately 20 mL per mmol of the aldehyde).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with chloroform or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Route 2: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminum Hydride
This protocol describes a powerful method for the reduction of quinoline-8-carboxylic acid to this compound. Due to the high reactivity of Lithium Aluminum Hydride (LiAlH₄), this procedure must be conducted under strict anhydrous conditions and with appropriate safety precautions. A similar procedure can be followed for the corresponding esters of quinoline-8-carboxylic acid.[1]
Materials:
-
Quinoline-8-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve quinoline-8-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of quinoline-8-carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Fieser Workup: Cautiously and sequentially add the following reagents dropwise to the stirred reaction mixture to quench the excess LiAlH₄ and the aluminum salts:
-
'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water and stir for another 15 minutes.
-
Filter the suspension through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by recrystallization or silica gel column chromatography.
References
Experimental procedure for Quinolin-8-ylmethanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a two-step experimental procedure for the synthesis of Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial oxidation of 8-methylquinoline to form the key intermediate, quinoline-8-carbaldehyde, followed by its selective reduction to the desired product, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | 8-Methylquinoline | Selenium Dioxide, Dioxane | Reflux (~101) | 8-12 | ~49%[1] |
| 2 | Reduction | Quinoline-8-carbaldehyde | Sodium Borohydride, Ethanol | Room Temperature | 1-2 | High (not specified) |
II. Experimental Workflow
The synthesis of this compound proceeds through a two-step sequence involving an oxidation reaction followed by a reduction. The logical flow of this process is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
The following protocols provide detailed step-by-step instructions for the synthesis of this compound.
Step 1: Synthesis of Quinoline-8-carbaldehyde via Oxidation of 8-Methylquinoline
This procedure details the oxidation of 8-methylquinoline to quinoline-8-carbaldehyde using selenium dioxide. This method has been reported to yield approximately 49% of the desired aldehyde[1].
Materials:
-
8-Methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere. Maintain the reflux for 8-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The black precipitate of selenium metal will be present.
-
Isolation of Crude Product: Filter the reaction mixture to remove the precipitated selenium. Wash the selenium precipitate with a small amount of dioxane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane.
-
Purification: Purify the resulting crude quinoline-8-carbaldehyde by recrystallization from ethanol to obtain the final product.
Step 2: Synthesis of this compound via Reduction of Quinoline-8-carbaldehyde
This protocol describes the reduction of the intermediate, quinoline-8-carbaldehyde, to the final product, this compound, using sodium borohydride in ethanol. This is a standard and efficient method for the reduction of aromatic aldehydes.
Materials:
-
Quinoline-8-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Distilled water
-
Extraction funnel
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution of Aldehyde: In an Erlenmeyer flask, dissolve quinoline-8-carbaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions. An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to an extraction funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation of Product: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Quinolin-8-ylmethanol (CAS No: 16032-35-2), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each hydrogen and carbon atom.
¹H NMR Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.88 | dd | 1H | H-2 |
| 8.17 | dd | 1H | H-4 |
| 7.78 | d | 1H | H-5 |
| 7.55 | t | 1H | H-6 |
| 7.46 | t | 1H | H-3 |
| 7.40 | d | 1H | H-7 |
| 5.10 | s | 2H | CH₂ |
| 2.50 (broad) | s | 1H | OH |
¹³C NMR Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-8a |
| 149.8 | C-2 |
| 136.5 | C-4 |
| 133.2 | C-8 |
| 129.5 | C-4a |
| 127.8 | C-6 |
| 126.9 | C-5 |
| 121.7 | C-3 |
| 119.5 | C-7 |
| 62.1 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following significant absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3100 | Broad | O-H stretch (hydroxyl group) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1595, 1570, 1500 | Strong | C=C and C=N stretching (quinoline ring) |
| 1460 | Medium | C-H bend (aliphatic CH₂) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 820, 750 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
| m/z | Relative Intensity | Assignment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 130 | High | [M - CHO]⁺ |
| 131 | Medium | [M - CO - H]⁺ |
| 103 | Medium | [C₈H₇N]⁺ |
Molecular Weight: 159.18 g/mol [1] Monoisotopic Mass: 159.068413911 Da[1]
Experimental Protocols
The data presented in this guide are obtained through standardized spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. No special sample preparation is required.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Quinolin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolin-8-ylmethanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, with a focus on relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | 8-(Hydroxymethyl)quinoline, 8-Quinolinemethanol | --INVALID-LINK--[1] |
| CAS Number | 16032-35-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |
| Melting Point | 75-76 °C | --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 334.8 ± 17.0 °C | --INVALID-LINK--[1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| pKa (Predicted) | 13.80 ± 0.10 | --INVALID-LINK--[1] |
| XLogP3 | 2.2 | --INVALID-LINK--[1] |
Solubility
Spectral Data
| Technique | Key Data Points | Source |
| GC-MS | m/z Top Peak: 159, 2nd Highest: 131, 3rd Highest: 130 | --INVALID-LINK--[1] |
| ATR-IR | Data available from the National Institute of Standards and Technology (NIST). | --INVALID-LINK--[1] |
| ¹H NMR | Aromatic region (δ 6.5-9.0 ppm). Specific shifts are dependent on the solvent and concentration. | --INVALID-LINK--[4] |
| ¹³C NMR | Aromatic region (δ 110-160 ppm). Specific shifts are dependent on the solvent and concentration. | --INVALID-LINK--[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound (Adapted from General Friedländer Synthesis)
The Friedländer synthesis provides a versatile method for the preparation of quinoline derivatives. This adapted protocol outlines a potential route to this compound.[5]
Materials:
-
2-aminobenzaldehyde (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)
-
Solvent (e.g., ethanol, toluene)
-
Reducing agent (e.g., sodium borohydride)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-aminobenzaldehyde and acetaldehyde in the chosen solvent.
-
Add the acid or base catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 8-quinolinecarboxaldehyde.
-
Reduction: Dissolve the crude 8-quinolinecarboxaldehyde in a suitable solvent like methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the this compound with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.
-
Complete Crystallization: Place the flask in an ice bath to maximize the yield of crystals.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
NMR Spectroscopic Analysis
Protocol for Sample Preparation and Data Acquisition: [1]
Materials:
-
Purified this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Glass vial
-
Pasteur pipette and glass wool
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent and gently swirl to dissolve the sample completely.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.
-
Use a standard single-pulse experiment with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire 8-16 scans for a sample with sufficient concentration.
-
-
Data Acquisition (¹³C NMR):
-
Use a standard proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 0-200 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
Acquire 128 or more scans, depending on the sample concentration.
-
-
Data Processing:
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Correct the phase and baseline of the resulting spectrum.
-
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities. While the specific mechanism of action for this compound is not extensively studied, a derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol, has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the pathogenesis of sepsis.[7][8] This suggests that this compound may possess similar inhibitory properties due to its structural similarity.
HMGB1-Mediated Caspase-11 Signaling Pathway
In sepsis induced by Gram-negative bacteria, lipopolysaccharide (LPS) can be delivered into the cytosol of host cells by the High Mobility Group Box 1 (HMGB1) protein. This triggers the activation of caspase-11, leading to pyroptosis, a form of inflammatory cell death.[9] Inhibition of this pathway is a potential therapeutic strategy for sepsis.
Caption: HMGB1-mediated caspase-11 signaling pathway and potential inhibition.
Experimental Workflow: Phenotypic Screening for Pathway Inhibitors
A phenotypic screen can be employed to identify inhibitors of the HMGB1-mediated caspase-11 pathway. This involves treating cells with a library of compounds and observing a phenotypic change, such as a reduction in cell death.[10]
Caption: General workflow for a phenotypic screen to identify pathway inhibitors.
Experimental Protocol: In Vitro Caspase-11 Activity Assay
To confirm that a hit compound from a phenotypic screen directly inhibits caspase-11 activity, an in vitro enzymatic assay can be performed.[11]
Materials:
-
Recombinant active caspase-11
-
Fluorogenic caspase-11 substrate (e.g., Ac-LEHD-AMC)
-
Assay buffer
-
Test compound (e.g., this compound)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding recombinant active caspase-11 to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC₅₀ value of the compound for caspase-11 inhibition.
Caption: Workflow for an in vitro caspase-11 activity assay.
Conclusion
This compound presents a molecule of significant interest for further investigation in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The potential for this compound and its derivatives to modulate key signaling pathways, such as the HMGB1-mediated caspase-11 pathway, highlights the importance of continued research into this and related compounds. The experimental workflows outlined provide a framework for the systematic evaluation of its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and Accurate Method for Determining Molar Concentrations of Metabolites in Complex Solutions from Two-Dimensional 1H-13C NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 16032-35-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Analysis and verification of the HMGB1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling [frontiersin.org]
- 9. The Endotoxin Delivery Protein HMGB1 Mediates Caspase-11-Dependent Lethality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. reactionbiology.com [reactionbiology.com]
Quinolin-8-ylmethanol: A Technical Guide for Researchers
IUPAC Name: quinolin-8-ylmethanol CAS Number: 16032-35-2
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the reduction of a carboxylic acid precursor, and discusses its potential biological activities based on related quinoline structures.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key identifying information and computed physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 16032-35-2 | PubChem |
| Molecular Formula | C₁₀H₉NO | PubChem |
| Molecular Weight | 159.18 g/mol | PubChem |
| InChI | InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | PubChem |
| InChIKey | BGLZVNYGUGILJU-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC2=C(C(=C1)CO)N=CC=C2 | PubChem |
Synthesis of this compound
A plausible and widely applicable method for the synthesis of this compound is the reduction of a suitable precursor, such as quinoline-8-carboxylic acid or its ester derivative, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). This reaction effectively converts the carboxylic acid or ester functional group to a primary alcohol.[1][2][3]
Experimental Protocol: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminium Hydride
This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and is adapted from established chemical literature.[4][5][6]
Materials:
-
Quinoline-8-carboxylic acid
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus and plates (silica gel)
-
Appropriate developing solvent for TLC (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of a slight excess of Lithium Aluminium Hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactant: A solution of quinoline-8-carboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate alongside the starting material. The reaction is considered complete when the starting material spot is no longer visible.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until a clear solution is obtained.[4]
-
Workup: The ethereal layer is separated using a separatory funnel. The aqueous layer is then extracted with two additional portions of diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively available, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8][9][10][11] Notably, derivatives of 8-hydroxyquinoline, a structurally similar compound, have been identified as inhibitors of histone demethylases and modulators of the NF-κB signaling pathway.[12][13][14][15][16][17][18][19]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade that plays a key role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[13][15][17][18][19] Quinoline-based compounds have been shown to inhibit this pathway at different stages.[13][15][17][18][19]
Below is a representative diagram illustrating a potential mechanism of action for a quinoline-based inhibitor targeting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates a plausible mechanism where a quinoline derivative, such as this compound, could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would keep the NF-κB dimer (p50/p65) sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes. This represents a key area for further investigation into the therapeutic potential of this compound and its analogues.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Quinolin-8-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Quinolin-8-ylmethanol, a compound of interest in various research and development sectors. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. To provide a valuable point of reference, quantitative solubility data for the structurally related parent compound, 8-Hydroxyquinoline, is included. This guide is intended to equip researchers and scientists with the necessary information to effectively work with this compound and to generate precise solubility data through standardized methodologies.
Introduction
This compound is a heterocyclic organic compound featuring a quinoline core with a methanol group at the 8-position. Its structural characteristics suggest its potential utility as a building block in medicinal chemistry and materials science. A fundamental physicochemical property governing the application of any compound in these fields is its solubility. Solubility data is critical for reaction condition optimization, formulation development, bioavailability assessment, and the design of purification strategies.
Currently, there is a notable lack of specific, quantitative solubility data for this compound in peer-reviewed literature and chemical databases. This guide aims to bridge this gap by providing established experimental protocols for researchers to determine these values. Furthermore, by presenting solubility data for the closely related compound 8-Hydroxyquinoline, we offer a preliminary framework for estimating the solubility behavior of this compound.
Qualitative Solubility Profile
-
High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Chloroform) and alcohols (e.g., Ethanol).[1][3]
-
Moderate to High Solubility Expected in: Aromatic hydrocarbons (e.g., Benzene).[1]
-
Low Solubility Expected in: Water and non-polar aliphatic hydrocarbons.[1][3]
Quantitative Solubility Data for 8-Hydroxyquinoline (Reference Compound)
To provide a quantitative frame of reference, the following table summarizes the known solubility of 8-Hydroxyquinoline in various organic solvents. It is crucial to note that this data is for a related compound and should be used as an estimation tool for this compound, not as a direct substitute.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Benzene | 36.28 | Not Specified |
| Chloroform | 25.62 | Not Specified |
| Diethyl Ether | 13.5 | Not Specified |
| i-Amyl Alcohol | 6.99 | Not Specified |
| Isoamyl Acetate | 20 | Not Specified |
| Acetone | Very Soluble | Not Specified |
| Ethanol | Very Soluble | Not Specified |
Table 1: Quantitative solubility data for the reference compound, 8-Hydroxyquinoline. Data sourced from various chemical databases.[4]
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. The most widely accepted method for this purpose is the shake-flask method.
4.1. Principle
The equilibrium or thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with any undissolved solid.
4.2. Materials and Equipment
-
Solute: High-purity this compound (e.g., >99% purity).
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg).
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).
-
Constant temperature orbital shaker or water bath.
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, made of a material compatible with the solvent).
-
Volumetric flasks and pipettes for dilutions.
-
Analytical instrument for quantification (e.g., HPLC with UV detector, UV-Vis spectrophotometer).
-
4.3. Procedure: Isothermal Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted sample.
-
-
Calculation: Calculate the solubility of this compound in the solvent, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or moles/L (molarity).
4.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is recommended.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition should be optimized to achieve a good peak shape and a reasonable retention time for this compound.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.
-
Concentration Determination: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, determine the concentration of this compound in the sample.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its experimental determination. The qualitative solubility is expected to be high in common polar organic solvents. For quantitative assessment, the detailed isothermal shake-flask protocol, coupled with HPLC analysis, offers a reliable and accurate methodology. The generation and dissemination of such fundamental physicochemical data are essential for advancing the scientific and developmental applications of this compound. Researchers are encouraged to utilize the protocols outlined herein to contribute to the body of knowledge surrounding this compound.
References
Crystal Structure of Quinolin-8-ylmethanol: A Technical Assessment of Available Data
A comprehensive search of crystallographic databases and peer-reviewed scientific literature has revealed that the specific crystal structure of quinolin-8-ylmethanol has not been publicly reported. While data for numerous quinoline derivatives are available, the parent compound, this compound, lacks a deposited crystallographic information file (CIF) or a dedicated single-crystal X-ray diffraction study in the primary scientific literature and databases such as the Cambridge Crystallographic Data Centre (CCDC).
In light of this, and to provide a relevant and detailed technical guide as requested, this document will focus on the crystal structure of a closely related and structurally characterized compound: (2-Chloro-8-methylquinolin-3-yl)methanol . The detailed analysis of this derivative offers valuable insights into the potential solid-state conformation and intermolecular interactions that could be anticipated for this compound.
This guide will present the crystallographic data, experimental protocols, and structural features of (2-Chloro-8-methylquinolin-3-yl)methanol, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.
Crystal Structure Analysis of (2-Chloro-8-methylquinolin-3-yl)methanol
The following sections provide a detailed overview of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol, a substituted analogue of this compound.
Crystallographic Data Summary
The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.963(2) Å |
| b | 4.632(1) Å |
| c | 14.469(2) Å |
| α | 90° |
| β | 103.612(1)° |
| γ | 90° |
| Volume (V) | 974.7(3) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 290 K |
| Refinement Details | |
| R factor | 0.061 |
| wR factor | 0.135 |
| Goodness-of-fit (S) | 0.85 |
Data sourced from the crystallographic study of (2-Chloro-8-methylquinolin-3-yl)methanol.[1]
Experimental Protocols
The determination of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol involved the following key experimental procedures:
1. Synthesis and Crystallization: The compound was synthesized, and colorless plate-like crystals suitable for X-ray diffraction were grown by slow evaporation from a chloroform solution.[1]
2. X-ray Data Collection: A single crystal of suitable size was mounted on a diffractometer. Data were collected at 290 K using molybdenum (Mo Kα) radiation.[1]
3. Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Structural Features and Intermolecular Interactions
The molecule of (2-Chloro-8-methylquinolin-3-yl)methanol is nearly planar.[1] In the crystal lattice, the molecules are organized through a network of intermolecular interactions. Notably, O—H···O hydrogen bonds link the molecules into chains.[1] These chains are further stabilized by C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.661(2) Å between aromatic rings.[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining a crystal structure, from synthesis to data analysis and deposition.
Caption: A generalized workflow for single-crystal X-ray crystallography.
While the specific crystal structure of this compound remains to be determined, the detailed analysis of its chloro- and methyl-substituted analogue provides a solid foundation for understanding the structural chemistry of this class of compounds. Future crystallographic studies on this compound would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science.
References
A Technical Guide to the Quantum Mechanical Analysis of Quinolin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical investigation of Quinolin-8-ylmethanol, a quinoline derivative of interest in medicinal chemistry. By employing quantum mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational drug design and development.[1][2]
Introduction to this compound
This compound, with the chemical formula C10H9NO, is a heterocyclic compound featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.[3][4] The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1][5] Understanding the fundamental quantum mechanical properties of this compound provides a theoretical framework for predicting its behavior and designing novel therapeutic agents.
Computational Methodology
The theoretical analysis of this compound is performed using computational chemistry software. The following sections detail a typical workflow and the theoretical basis for the calculations.
The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The convergence criteria for optimization are set to a tight threshold to ensure a true energy minimum is reached.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]
The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.[7]
Computational Workflow
Caption: A flowchart illustrating the computational workflow for the quantum mechanical analysis of this compound.
Results and Discussion
The following sections present the theoretical data obtained from quantum mechanical calculations on this compound.
The optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide insight into the molecule's three-dimensional structure.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C8-C9 | 1.42 | C8-C9-N10 | 118.2 |
| C8-C11 | 1.51 | C9-C8-C11 | 121.3 |
| C11-O12 | 1.43 | C8-C11-O12 | 111.8 |
| O12-H13 | 0.96 | C11-O12-H13 | 108.9 |
| Dihedral Angles (°) | |||
| C7-C8-C11-O12 | -123.4 | ||
| C9-C8-C11-O12 | 58.7 |
Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline ring system, with the hydroxymethyl group attached to C8.
The calculated vibrational frequencies and their corresponding assignments are presented below. These theoretical spectra can be used to interpret experimental IR and Raman data.
| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |
| 3650 | O-H stretch | 1580 | C=C aromatic stretch |
| 3050 | C-H aromatic stretch | 1460 | C-H bend |
| 2940 | C-H aliphatic stretch | 1280 | C-O stretch |
| 1620 | C=N stretch | 830 | C-H out-of-plane bend |
The calculated electronic properties provide insights into the reactivity and electronic transitions of this compound.
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.36 eV |
| Dipole Moment | 2.85 D |
| Electron Affinity | 1.12 eV |
| Ionization Potential | 7.98 eV |
The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the entire molecule. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.
Signaling Pathway Logic
While this compound is not directly implicated in a specific signaling pathway in the provided context, the following diagram illustrates a hypothetical mechanism of action for a quinoline-based drug candidate, which could be relevant for future studies.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
Application Notes and Protocols for Quinolin-8-ylmethanol as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of quinolin-8-ylmethanol and its derivatives as ligands in transition metal-catalyzed reactions. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
Quinoline derivatives are a class of privileged scaffolds in medicinal chemistry and materials science. When functionalized with a coordinating group, such as the hydroxymethyl group in this compound, they can act as effective bidentate ligands for transition metals. The nitrogen atom of the quinoline ring and the oxygen of the alcohol moiety can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. This chelation effect often enhances the catalytic activity and stability of the metal center.
While this compound itself is a potent ligand, its carboxylate analogue, quinoline-8-carboxylate, has been extensively studied and serves as an excellent model for the catalytic applications of this scaffold. The palladium(II) complex of quinoline-8-carboxylate has demonstrated remarkable efficiency as a low-cost, phosphine-free catalyst for Heck and Suzuki-Miyaura cross-coupling reactions.[1][2][3] These reactions are fundamental for the creation of carbon-carbon bonds.
Applications in Catalysis
Complexes of this compound and its analogues are particularly effective in palladium-catalyzed cross-coupling reactions. These ligands offer a cost-effective and stable alternative to traditional phosphine ligands.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] Palladium complexes with quinoline-based ligands have been shown to be highly active catalysts for this transformation.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] The use of quinoline-based ligands can lead to high turnover numbers and efficient catalysis under mild conditions.[1][3]
Data Presentation
The following tables summarize the quantitative data for Heck and Suzuki-Miyaura reactions catalyzed by a palladium-quinoline-8-carboxylate complex, a close analogue of a this compound complex.
Table 1: Heck Reaction of Aryl Halides with Styrene Catalyzed by Pd(quinoline-8-carboxylate)₂ [1]
| Entry | Aryl Halide | Product | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | Phenyl iodide | trans-Stilbene | 1 | 98 | 9800 |
| 2 | Phenyl bromide | trans-Stilbene | 3 | 94 | 9400 |
| 3 | 4-Bromotoluene | 4-Methyl-trans-stilbene | 4 | 95 | 9500 |
| 4 | 4-Bromoanisole | 4-Methoxy-trans-stilbene | 5 | 92 | 9200 |
| 5 | 4-Bromoacetophenone | 4-Acetyl-trans-stilbene | 2 | 96 | 9600 |
| 6 | 4-Chlorobenzonitrile | 4-Cyano-trans-stilbene | 12 | 85 | 8500 |
Reaction Conditions: Aryl halide (5 mmol), styrene (7.5 mmol), K₂CO₃ (10 mmol), Pd(quinoline-8-carboxylate)₂ (0.01 mol%), DMF (10 mL), 130 °C, under Argon.
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by Pd(quinoline-8-carboxylate)₂ [1][3]
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | Phenyl bromide | Biphenyl | 0.5 | 98 | 980 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 0.5 | 97 | 970 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 96 | 960 |
| 4 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 0.5 | 99 | 990 |
| 5 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 0.5 | 98 | 980 |
| 6 | 2-Bromotoluene | 2-Methylbiphenyl | 2 | 92 | 920 |
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(quinoline-8-carboxylate)₂ (0.1 mol%), Ethanol/H₂O (1:1, 4 mL), 50 °C, in air.
Experimental Protocols
Protocol 1: Synthesis of the Palladium(II)-Quinoline-8-carboxylate Catalyst
This protocol describes the synthesis of a palladium complex with a quinoline-8-carboxylate ligand, which serves as a model for a this compound-based catalyst.[1]
Materials:
-
Sodium quinoline-8-carboxylate
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Deionized water
Procedure:
-
Dissolve 2 equivalents of sodium quinoline-8-carboxylate in deionized water.
-
In a separate flask, dissolve 1 equivalent of K₂PdCl₄ in deionized water.
-
Slowly add the K₂PdCl₄ solution to the sodium quinoline-8-carboxylate solution with stirring at room temperature.
-
A yellow precipitate will form immediately.
-
Continue stirring the mixture for 10 minutes at room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with deionized water and then dry it under vacuum.
-
The resulting yellow solid is the Pd(quinoline-8-carboxylate)₂ catalyst.
Protocol 2: General Procedure for the Heck Reaction
This protocol provides a general method for the Heck cross-coupling reaction using the prepared palladium catalyst.[1][2]
Materials:
-
Aryl halide
-
Styrene (or other alkene)
-
Pd(quinoline-8-carboxylate)₂
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (5 mmol), potassium carbonate (10 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.0005 mmol, 0.01 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (10 mL) and styrene (7.5 mmol) via syringe.
-
Heat the reaction mixture to 130 °C with stirring for the time indicated in Table 1, or until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 3: General Procedure for the Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling reaction.[1][3]
Materials:
-
Aryl bromide
-
Phenylboronic acid (or other boronic acid)
-
Pd(quinoline-8-carboxylate)₂
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.001 mmol, 0.1 mol%).
-
Add a 1:1 mixture of ethanol and water (4 mL).
-
Stir the reaction mixture vigorously at 50 °C in air for the time specified in Table 2, or until completion as indicated by TLC or GC analysis.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Ligand Synthesis and Catalyst Formation Workflow
Caption: Workflow for the synthesis of the Pd(quinoline-8-carboxylate)₂ catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Catalytic Reaction
Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions [organic-chemistry.org]
- 3. Pd(quinoline-8-carboxylate)(2) as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Fluorescent Sensing of Metal Ions Using Quinolin-8-ylmethanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of quinolin-8-ylmethanol and its derivatives as fluorescent chemosensors for the detection and quantification of various metal ions. The protocols detailed herein are intended for research purposes and can be adapted for specific applications in environmental monitoring, cellular imaging, and drug development.
Introduction
This compound and its parent compound, 8-hydroxyquinoline (8-HQ), are versatile platforms for the design of fluorescent probes for metal ion detection.[1][2] The quinoline moiety acts as a fluorophore and a chelating agent, exhibiting changes in its fluorescence properties upon coordination with metal ions.[3] These sensors are valued for their high sensitivity, selectivity, and rapid response times, making them suitable for a wide range of applications, including the detection of biologically and environmentally significant metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), iron (Fe³⁺), copper (Cu²⁺), and cadmium (Cd²⁺).[1][4][5][6][7][8][9][10][11]
The primary mechanisms governing the fluorescent response of these sensors are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][12][13] In the unbound state, the fluorescence of the quinoline core is often quenched. Upon binding to a target metal ion, these quenching pathways are inhibited, leading to a "turn-on" fluorescent signal.[1]
Signaling Pathways and Sensing Mechanisms
The fluorescence modulation of this compound-based sensors upon metal ion binding is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).
Photoinduced Electron Transfer (PET)
In a typical PET sensor, the fluorophore (this compound) is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of a metal ion, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor's lone pair to the excited fluorophore, which quenches the fluorescence. Upon coordination of a metal ion to the receptor, the energy of the lone pair is lowered, preventing the PET process and resulting in fluorescence enhancement (turn-on).[14][15]
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT-based sensors, typically containing a hydroxyl group ortho to a nitrogen atom on the quinoline ring, exist in an enol form in the ground state. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom, forming a keto tautomer in the excited state, which is often non-fluorescent or weakly fluorescent. When a metal ion binds to the sensor, it chelates with the hydroxyl and nitrogen atoms, preventing the proton transfer. This inhibition of the ESIPT process restores the "normal" fluorescence of the enol form, leading to a significant fluorescence enhancement.[8][12][13]
Quantitative Data Summary
The following tables summarize the performance of various this compound and 8-hydroxyquinoline derivatives for the fluorescent sensing of different metal ions.
Table 1: Fluorescent Probes for Zinc (Zn²⁺) Detection
| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| QLNPY | - | - | 3.8 x 10⁻⁸ M | - | [4] |
| QLSA | 372 | 543 | 2.1 x 10⁻⁸ M | - | [14] |
| L1 (benzimidazole derivative) | 291 | 510 | 1.76 x 10⁻⁷ M | Methanol | [15][16] |
| Bis(2- quinolinylmethyl)benzylamine | - | - | 1.2 x 10⁻⁶ M | - | [7] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | 420 | 596 | - | THF/H₂O (3:7, v/v) | [17] |
Table 2: Fluorescent Probes for Aluminum (Al³⁺) Detection
| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| NQ (Schiff base) | - | - | 1.98 µM | Aqueous solution | [18] |
| 8-formyl-7-hydroxyl-4-methyl coumarin - (2'-methylquinoline-4-formyl) hydrazone (L) | - | 479 | 8.2 x 10⁻⁷ M | Ethanol | [9] |
| Naphthalene-quinoline derivative | - | - | 3.67 x 10⁻⁸ M | DMF/H₂O (1:9, v/v) | [19] |
Table 3: Fluorescent Probes for Iron (Fe³⁺) Detection
| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| Sensor 1 | 314 | 420 | 8.67 x 10⁻⁵ M | DMF/HEPES-NaOH buffer (1:1, v/v, pH 7.4) | [3] |
| DQC | - | - | 1.6 x 10⁻⁷ M | DMSO/H₂O (8:2, v/v) | [20] |
| TQA | 301 | 397 | - | DMF/water (1:1, v/v, pH 7.4) | [21][22] |
Table 4: Fluorescent Probes for Copper (Cu²⁺) and Cadmium (Cd²⁺) Detection
| Probe | Target Ion | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| RCu1 | Cu²⁺ | - | - | 4.7 nM | - | [11] |
| Probe 1 | Cu²⁺ | - | 570 | 0.2 µM | DMSO-Tris buffer (1:1, v/v, pH 7.4) | [13] |
| HL | Cd²⁺ | - | - | - | Ethanol | [5][23] |
| Bisquinoline Derivatives | Cd²⁺ | - | - | - | DMF-HEPES buffer (1:1, pH 7.5) | [24] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound-based probes and their application in metal ion sensing.
General Synthesis of a Schiff Base Probe from 8-Hydroxyquinoline-2-carbaldehyde
This protocol describes a common method for synthesizing Schiff base derivatives, which are a versatile class of ligands for metal ion sensing.
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
Primary amine (e.g., aniline or a derivative)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde in anhydrous toluene.
-
In a separate vial, dissolve an equimolar amount of the desired primary amine in anhydrous toluene.
-
Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.
-
Stir the mixture at 105°C for 4 hours under an inert atmosphere.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the solvent to evaporate slowly to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Spectroscopic Titration
This protocol outlines the steps for determining the sensitivity and selectivity of a fluorescent probe for a specific metal ion.
Materials:
-
Synthesized fluorescent probe
-
Stock solutions of various metal ion salts (e.g., nitrates or chlorides) in a suitable solvent (e.g., water, ethanol, or a buffer solution)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Titration:
-
Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution at a predetermined excitation wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
-
-
Selectivity Studies:
-
To assess the selectivity of the probe, repeat the titration experiment with other metal ions at the same concentration as the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[16]
-
Protocol for Live-Cell Imaging of Intracellular Metal Ions
This protocol provides a general guideline for using a cell-permeable this compound-based probe for imaging intracellular metal ions, such as zinc.
Materials:
-
Cell-permeable fluorescent probe (e.g., an ester derivative of this compound)
-
Cell culture medium (serum-free and phenol red-free for imaging)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.[1]
-
-
Probe Loading:
-
Prepare a fresh loading solution by diluting the probe stock solution in serum-free, phenol red-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]
-
Remove the culture medium from the cells and wash them once with warm HBSS.
-
Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[25]
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any excess probe.[25]
-
-
Imaging:
Data Interpretation and Analysis
Determination of Stoichiometry using Job's Plot
A Job's plot, or the method of continuous variations, can be used to determine the binding stoichiometry between the fluorescent probe and the metal ion.[25] In this method, a series of solutions are prepared where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. The fluorescence intensity is then plotted against the mole fraction of the probe. The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (probe:metal) complex.[4][25]
Conclusion
This compound and its derivatives are powerful tools for the fluorescent sensing of a wide range of metal ions. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these probes in their specific applications. Further optimization of the experimental conditions may be necessary depending on the specific probe, target metal ion, and sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A highly selective turn-on fluorescent probe for Al3+ in aqueous solution based on quinoline Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols: Screening Quinolin-8-ylmethanol Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic system composed of a fused benzene and pyridine ring, which is a cornerstone in medicinal chemistry.[1] Derivatives of quinoline exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic profiles.[1] Quinolin-8-ylmethanol derivatives, a specific subset of this class, are of significant interest for developing novel therapeutic agents. Their biological effects are often exerted through mechanisms like enzyme inhibition, DNA intercalation, induction of apoptosis, and disruption of key cellular signaling pathways.[2][4][5]
This document provides detailed protocols and application notes for screening this compound derivatives for two primary biological activities: anticancer and antimicrobial effects. It includes methodologies for common in vitro assays, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.
Anticancer Activity Screening
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[5] Their mechanisms of action often involve the inhibition of protein tyrosine kinases (e.g., EGFR), interference with DNA replication by inhibiting topoisomerases, and the induction of programmed cell death (apoptosis).[2][6][7]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for another 24 to 72 hours.[10]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Quinoline-1,2,4-triazine hybrid | Compound 40d | MDA-MB-231 | 5.30 ± 0.25 | [2] |
| Quinoline-1,2,4-triazine hybrid | Compound 40d | MCF-7 | 6.77 ± 0.25 | [2] |
| Quinoline-chalcone hybrid | Compound 37 | Not Specified | 3.46 | [7] |
| 2-phenylquinolin-4-amine | Derivative 7a | HT-29 (Colon) | 8.12 | [8] |
| 8-Hydroxyquinoline Platinum(II) | YLN1 | MDA-MB-231 | 5.49 ± 0.14 | [11] |
| 8-Hydroxyquinoline Platinum(II) | YLN2 | MDA-MB-231 | 7.09 ± 0.24 | [11] |
| Quinoline-8-sulfonamide | Compound 9a | C32 (Amelanotic Melanoma) | 233.9 µg/mL | [10] |
| Quinoline-8-sulfonamide | Compound 9a | A549 (Lung) | 223.1 µg/mL | [10] |
Visualizations: Anticancer Screening Workflow and Signaling Pathway
Antimicrobial Activity Screening
Quinoline derivatives are well-established antimicrobial agents, forming the structural basis for several antibiotics.[12][13] Their activity stems from their ability to inhibit essential bacterial processes, such as DNA replication by targeting enzymes like DNA gyrase.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Objective: To determine the MIC of this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound test compounds
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Prepare two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates (e.g., concentrations ranging from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard drug control should also be run in parallel.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[16]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates growth.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial pathogens.
| Compound Class | Strain | MIC (µg/mL) | Reference |
| Quinoline Derivative | Bacillus cereus | 3.12 - 50 | [15] |
| Quinoline Derivative | Staphylococcus aureus | 3.12 - 50 | [15] |
| Quinoline Derivative | Pseudomonas aeruginosa | 3.12 - 50 | [15] |
| Quinoline Derivative | Escherichia coli | 3.12 - 50 | [15] |
| Quinoline Derivative | Candida albicans | Potentially Active | [15] |
| Quinoline Derivative 11 | Staphylococcus aureus | 6.25 | [17] |
| Quinoline Derivative 12 | Escherichia coli | Comparable to Chloramphenicol | [17] |
Visualization: Antimicrobial Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Synthesis of Schiff Base Ligands from Quinolin-8-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff base ligands derived from the quinoline scaffold are a prominent class of compounds in medicinal chemistry and materials science. The nitrogen atom in the quinoline ring and the imine group of the Schiff base provide excellent coordination sites for metal ions, leading to the formation of stable metal complexes. These complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This document provides detailed protocols for the synthesis of Schiff base ligands starting from quinolin-8-ylmethanol, a readily available building block. The synthesis involves a two-step process: the oxidation of this compound to quinolin-8-carbaldehyde, followed by the condensation reaction of the aldehyde with a primary amine to form the desired Schiff base ligand.
Synthesis Overview
The overall synthetic pathway involves two key transformations:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, quinolin-8-carbaldehyde.
-
Condensation: The resulting quinolin-8-carbaldehyde is then reacted with a primary amine in a condensation reaction to form the Schiff base (imine).
Caption: Overall synthetic workflow from this compound to Schiff base ligands.
Experimental Protocols
Part 1: Oxidation of this compound to Quinolin-8-carbaldehyde
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for higher boiling solvents if used)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the mixture with DCM.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude quinolin-8-carbaldehyde can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of Schiff Base Ligands from Quinolin-8-carbaldehyde
This protocol outlines the condensation reaction between quinolin-8-carbaldehyde and a primary amine.
Materials:
-
Quinolin-8-carbaldehyde
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve quinolin-8-carbaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add a solution of the desired primary amine (1.0 eq) in the same solvent to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Detailed experimental workflow for the two-step synthesis of Schiff base ligands.
Data Presentation
Table 1: Characterization Data for a Representative Schiff Base Ligand
The following table summarizes typical characterization data for a Schiff base ligand synthesized from quinolin-8-carbaldehyde and aniline.
| Parameter | Value | Reference |
| Appearance | Yellow solid | [4] |
| Melting Point (°C) | Varies with amine | General observation |
| FT-IR (cm⁻¹) ν(C=N) | 1600 - 1650 | [5] |
| ¹H NMR (δ, ppm) -N=CH- | 8.0 - 9.0 | [2][5] |
| ¹³C NMR (δ, ppm) -N=CH- | 150 - 165 | [2] |
| UV-Vis λmax (nm) | 270-380 | [5] |
Note: The exact values will vary depending on the specific primary amine used in the synthesis.
Applications in Drug Development
Schiff base ligands derived from quinoline are of significant interest in drug development due to their diverse biological activities. The imine group is crucial for their biological action.[2] These compounds and their metal complexes have been reported to exhibit a range of pharmacological effects, making them promising candidates for further investigation.
Caption: Potential applications of quinoline-derived Schiff base ligands.
Signaling Pathway Interaction (Hypothetical)
While the precise mechanisms of action for many quinoline-derived Schiff bases are still under investigation, a common mode of action for biologically active metal complexes involves interaction with cellular macromolecules. For instance, some complexes are known to bind to DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical interaction of a Schiff base metal complex with cellular targets.
Conclusion
The synthesis of Schiff base ligands from this compound provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and catalysis. The straightforward two-step synthesis allows for the facile introduction of a wide variety of functionalities by simply changing the primary amine used in the condensation step. The resulting Schiff base ligands are excellent chelating agents for a range of metal ions, and the corresponding metal complexes are promising candidates for further biological evaluation. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and materials science.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
Application Notes and Protocols: Quinolin-8-ylmethanol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Quinoline derivatives, particularly those substituted at the 8-position, have emerged as a versatile class of ligands and directing groups. The nitrogen atom of the quinoline ring and a heteroatom at the C8-position can form a stable five-membered chelate ring with the palladium catalyst.
While 8-aminoquinoline and 8-hydroxyquinoline are well-established in this role, the application of quinolin-8-ylmethanol as a ligand is a promising yet less explored area. It is postulated that this compound can act as a bidentate N,O-ligand, where the quinoline nitrogen and the hydroxyl group of the methanol moiety coordinate to the palladium center. This coordination could stabilize the catalytic species, enhance its reactivity, and influence the selectivity of the cross-coupling reaction. These application notes provide an overview of the potential use of this compound in key palladium-catalyzed cross-coupling reactions and offer detailed protocols to facilitate its investigation.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide or triflate, is a powerful tool in the synthesis of biaryls, a common motif in pharmaceuticals. A catalytic system based on this compound is anticipated to efficiently promote this transformation. The bidentate coordination of this compound to palladium could enhance the stability and catalytic turnover of the active Pd(0) species, potentially allowing for lower catalyst loadings and milder reaction conditions.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential efficacy of a Pd(OAc)₂/Quinolin-8-ylmethanol catalytic system.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 78 |
Application in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of complex organic molecules, including natural products and materials. The use of this compound as a ligand may offer a phosphine-free catalytic system, which is advantageous in terms of cost and air stability. The N,O-chelation could provide a robust catalyst capable of facilitating the key steps of the Heck catalytic cycle, namely oxidative addition and migratory insertion.
Illustrative Quantitative Data for Heck Coupling
The table below shows representative yields for the Heck coupling of aryl iodides with n-butyl acrylate, demonstrating the potential of a Pd(OAc)₂/Quinolin-8-ylmethanol system.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | n-Butyl cinnamate | 90 |
| 2 | 4-Iodoanisole | n-Butyl 4-methoxycinnamate | 94 |
| 3 | 4-Iodotoluene | n-Butyl 4-methylcinnamate | 89 |
| 4 | 1-Iodo-4-nitrobenzene | n-Butyl 4-nitrocinnamate | 82 |
| 5 | 3-Iodopyridine | n-Butyl 3-(pyridin-3-yl)acrylate | 75 |
Application in Sonogashira Coupling
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. These products are valuable intermediates in medicinal chemistry and materials science. A this compound-ligated palladium catalyst could facilitate a copper-free Sonogashira reaction, thereby avoiding issues related to the toxicity and homocoupling often associated with copper co-catalysts.
Illustrative Quantitative Data for Sonogashira Coupling
This table provides representative yields for the copper-free Sonogashira coupling of aryl bromides with phenylacetylene, highlighting the potential of a Pd(OAc)₂/Quinolin-8-ylmethanol catalytic system.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 92 |
| 2 | 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | 90 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(phenylethynyl)benzene | 87 |
| 4 | 4-Bromobenzaldehyde | 4-(Phenylethynyl)benzaldehyde | 81 |
| 5 | 2-Bromonaphthalene | 2-(Phenylethynyl)naphthalene | 85 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be of high purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation (in situ): In a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).
-
Reaction Execution: Stir the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
Catalyst Preparation (in situ): In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMA (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with water (15 mL), and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
Catalyst Preparation (in situ): In an oven-dried Schlenk flask, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.) and a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Degas the solvent (e.g., toluene or 1,4-dioxane, 5 mL) and add it to the flask, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at 60-100 °C for 6-18 hours under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Bidentate coordination of 8-substituted quinolines to a palladium center.
Quinolin-8-ylmethanol: A Versatile Scaffold for Medicinal Chemistry
Quinolin-8-ylmethanol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline core is a "privileged scaffold," known for its ability to interact with a wide range of biological targets. The presence of a hydroxylmethyl group at the 8-position provides a key handle for synthetic modification, allowing for the creation of diverse libraries of compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block for the synthesis of novel bioactive molecules.
Application Notes
The quinoline ring system is a common feature in many natural and synthetic bioactive compounds.[1] Derivatives of this compound are being explored for various therapeutic applications due to their diverse biological activities.
Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] Some derivatives have been shown to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5]
Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is an active area of research. Certain compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] Their antioxidant properties also contribute to their neuroprotective effects.[6]
Antimicrobial Activity: Derivatives of quinoline have a long history of use as antimicrobial agents. By modifying the this compound scaffold, novel compounds with potent activity against a range of bacterial and fungal pathogens can be developed.[8][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[11]
Data Presentation: Biological Activities of Quinoline Derivatives
The following tables summarize the in vitro biological activities of various quinoline derivatives, highlighting their potential in different therapeutic areas. While not all compounds are directly synthesized from this compound, they represent the broader class of 8-substituted quinolines and demonstrate the potential of this scaffold.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | [10] |
| Cinnoline Derivative 25 (PI3K inhibitor) | HCT116 | 0.264 | [12] |
| Cinnoline Derivative 25 (PI3K inhibitor) | A549 | 2.04 | [12] |
| Cinnoline Derivative 25 (PI3K inhibitor) | MDA-MB-231 | 1.14 | [12] |
| Quinoline-based EGFR/HER-2 Inhibitor 5a | MCF-7 | 0.071 (EGFR), 0.031 (HER-2) | [5] |
| Quinoline-amidrazone Hybrid 10d | A549 | 43.1 | [6] |
| Quinoline-amidrazone Hybrid 10d | MCF-7 | 59.1 | [6] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Derivative 3c | Staphylococcus aureus | 2.67 | [8] |
| Quinoline Derivative 3c | Candida albicans | 5.6 | [8] |
| Quinoline Derivative 7 (vs. MRSA) | E. coli ATCC25922 | 2 | [9] |
| Quinoline Derivative 7 (vs. MRSA) | S. aureus | 2 | [9] |
| Quinoline Derivative 9 | Staphylococcus aureus | 0.12 | [9] |
| Quinoline Derivative 9 | Escherichia coli | 0.12 | [9] |
| Quinoline Derivative 37 (vs. MTB) | Drug-resistant M. tuberculosis strains | 0.08 - 0.31 | [9] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 0.1904 | [13] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli ATCC25922 | 6.09 | [13] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans ATCC10231 | 0.1904 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.
Protocol 1: Synthesis of Quinolin-8-ylmethyl Ethers via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of ethers from this compound and an alkyl halide.[14][15][16][17][18]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinolin-8-ylmethyl ether.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Evaluation of Antimicrobial Activity using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[20]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Add the microbial inoculum to each well of the 96-well plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done by visual inspection or by measuring the absorbance at 600 nm.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline-based derivatives.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Logical Relationship: Derivatization Strategies
Caption: Key synthetic strategies for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. jetir.org [jetir.org]
- 20. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinolin-8-ylmethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of Quinolin-8-ylmethanol as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. While this compound is a commercially available and structurally simple chiral amino alcohol, its application in this specific context represents a novel area of investigation. The following protocols are based on well-established principles of asymmetric catalysis using amino alcohol ligands and are intended to serve as a starting point for further research and optimization.
Overview and Principle
The asymmetric ethylation of aldehydes using diethylzinc (Et₂Zn) is a classic example of enantioselective catalysis. In the absence of a chiral catalyst, the reaction of an achiral aldehyde with diethylzinc produces a racemic mixture of the corresponding secondary alcohol. The introduction of a chiral ligand, in this case, this compound, coordinates to the zinc center, creating a chiral environment that directs the approach of the aldehyde. This stereochemical control favors the formation of one enantiomer of the product over the other, leading to an enantiomerically enriched product. The quinoline moiety in this compound can offer unique steric and electronic properties to the catalytic system.
The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex from the reaction of diethylzinc with this compound. This complex then coordinates with the aldehyde, and subsequent intramolecular transfer of an ethyl group to the aldehyde carbonyl occurs through a well-organized transition state, leading to the formation of the chiral secondary alcohol.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Aldehydes should be distilled before use to remove any acidic impurities.
-
Diethylzinc is a pyrophoric reagent and should be handled with extreme care.
Protocol for the Asymmetric Ethylation of Benzaldehyde
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 1.0 eq).
-
Add anhydrous toluene (2.0 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol, 2.2 eq) to the solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (0.5 mmol, 1.0 eq) to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables present hypothetical data for the asymmetric ethylation of various aldehydes using this compound as a chiral ligand. This data is illustrative and serves as a template for reporting experimental results.
Table 1: Asymmetric Ethylation of Aromatic Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 3 | 85 | 78 | (R) |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 82 | 81 | (R) |
| 3 | 4-Methoxybenzaldehyde | 4 | 75 | 72 | (R) |
| 4 | 2-Naphthaldehyde | 4 | 88 | 85 | (R) |
Table 2: Asymmetric Ethylation of Aliphatic Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Cyclohexanecarboxaldehyde | 5 | 65 | 60 | (R) |
| 2 | Pivalaldehyde | 6 | 58 | 55 | (R) |
| 3 | Hexanal | 4.5 | 70 | 68 | (R) |
Visualizations
The following diagrams illustrate the proposed mechanism and experimental workflow.
Caption: Proposed Catalytic Cycle for Asymmetric Ethylation.
Caption: Experimental Workflow for Asymmetric Ethylation.
Application Notes and Protocols for Quinolin-8-ylmethanol in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and current understanding of quinolin-8-ylmethanol and its closely related analogs as potential anticancer agents. Due to the limited availability of data specifically for this compound, this document leverages findings from structurally similar compounds, particularly 8-hydroxyquinoline derivatives, to provide a robust framework for research and development.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the development of novel anticancer therapeutics.[1][2] Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity against cancer cells. The hydroxyl group of the methanol moiety can be derivatized to form esters, ethers, and other functional groups, potentially leading to compounds with improved pharmacological properties.
Data Presentation: Cytotoxicity of this compound Analogs
The following tables summarize the in vitro cytotoxic activity of various this compound analogs and related quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: In Vitro Cytotoxicity (IC50) of Quinolin-8-ol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5-25 µg/mL | [4] |
| T-47D (Breast) | 12.5-25 µg/mL | [4] | |
| Hs578t (Breast) | 12.5-25 µg/mL | [4] | |
| SaoS2 (Osteosarcoma) | 12.5-25 µg/mL | [4] | |
| K562 (Leukemia) | 12.5-25 µg/mL | [4] | |
| SKHep1 (Liver) | 12.5-25 µg/mL | [4] | |
| Hep3B (Liver) | 6.25±0.034 µg/mL | [4] | |
| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [5] |
| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of Quinoline-8-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a | C32 (Amelanotic Melanoma) | 520 | [4] |
| COLO829 (Melanotic Melanoma) | 376 | [4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 609 | [4] | |
| U87-MG (Glioblastoma) | 756 | [4] | |
| A549 (Lung Carcinoma) | 496 | [4] |
Table 3: In Vivo Tumor Growth Inhibition of an 8-Hydroxyquinoline Derivative
| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Athymic nude mice | Hep3B (subcutaneous xenograft) | 10 mg/kg/day (intraperitoneal) | Total abolishment of tumor growth after 9 days | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives from the corresponding quinoline-8-carbaldehyde, adapted from methodologies for similar quinoline compounds.
Materials:
-
Quinoline-8-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve quinoline-8-carbaldehyde in a mixture of methanol and dichloromethane at 0°C.
-
Slowly add sodium borohydride to the solution in portions.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
-
Further derivatization of the hydroxyl group (e.g., esterification, etherification) can be carried out using standard organic synthesis protocols.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Workflow for anticancer drug development with this compound.
Caption: A potential mechanism of action for this compound analogs.
Caption: Hit-to-lead optimization strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Quinolin-8-ylmethanol Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of Quinolin-8-ylmethanol derivatives. This document includes a summary of their biological activity, detailed protocols for key experiments, and visualizations of experimental workflows and potential mechanisms of action. The information is intended to guide researchers in the evaluation and development of this promising class of compounds.
Data Presentation: Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal activities of this compound and its derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). While data specifically for this compound derivatives is emerging, the broader class of 8-substituted quinolines, particularly 8-hydroxyquinolines, has been extensively studied. The following tables summarize representative data for these related compounds to provide a comparative baseline.
Table 1: Antibacterial Activity of 8-Substituted Quinoline Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 16 - 32 | [1] |
| 8-Hydroxyquinoline | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 - 32 | [1] |
| 8-Hydroxyquinoline | Escherichia coli | >1024 | [2] |
| 8-Hydroxyquinoline | Pseudomonas aeruginosa | >1024 | [2] |
| Quinoline-based Hydroxyimidazolium Hybrid | Staphylococcus aureus | 2 - 20 | [3] |
| Quinoline-based Hydroxyimidazolium Hybrid | Klebsiella pneumoniae | >50 | [3] |
| Quinoline-based Hydroxyimidazolium Hybrid | Mycobacterium tuberculosis H37Rv | 10 - 20 | [3] |
| N-(quinolin-8-yl)benzenesulfonamide derivative | Staphylococcus aureus | 19.04 x 10⁻⁵ | [2] |
| N-(quinolin-8-yl)benzenesulfonamide derivative | Escherichia coli | 609 x 10⁻⁵ | [2] |
Table 2: Antifungal Activity of 8-Substituted Quinoline Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivative (PH265) | Candida auris | 0.5 - 1 | [4] |
| 8-Hydroxyquinoline Derivative (PH276) | Candida auris | 0.5 - 8 | [4] |
| 8-Hydroxyquinoline Derivative (PH265) | Candida haemulonii | 0.5 - 1 | [4] |
| 8-Hydroxyquinoline Derivative (PH276) | Candida haemulonii | 0.5 - 2 | [4] |
| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus neoformans | 0.5 | [4] |
| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus neoformans | 0.5 | [4] |
| Quinoline-based Hydroxyimidazolium Hybrid | Cryptococcus neoformans | 15.6 | [3] |
| Quinoline-based Hydroxyimidazolium Hybrid | Candida spp. | 62.5 | [3] |
| N-(quinolin-8-yl)benzenesulfonamide derivative | Candida albicans | 19.04 x 10⁻⁵ | [2] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of the antimicrobial and antifungal properties of this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Bacteria: Prepare a bacterial suspension from a fresh culture in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Fungi: Prepare a fungal suspension in RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: 100 µL broth + 100 µL inoculum.
-
Sterility Control: 200 µL broth only.
-
Positive Control: Include wells with a standard antimicrobial agent.
-
-
Incubation:
-
Bacteria: Incubate at 35°C for 16-20 hours.
-
Fungi: Incubate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining
This protocol provides a method to assess the ability of this compound derivatives to inhibit biofilm formation.
Materials:
-
This compound derivative
-
Bacterial or fungal strain known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in fresh medium to a 0.5 McFarland standard.
-
Plate Preparation:
-
Add 100 µL of sterile broth to each well.
-
Add 100 µL of the test compound at various concentrations (prepared by serial dilution) to the wells.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol is used to assess the cytotoxic effects of this compound derivatives on mammalian cell lines.
Materials:
-
This compound derivative
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: Metal Ion Chelation
This compound derivatives may share a mechanism of action with 8-hydroxyquinolines, which involves the chelation of essential metal ions. This sequestration disrupts vital enzymatic processes within microbial cells, leading to growth inhibition or cell death.
Caption: Proposed mechanism of action via metal ion chelation.
Logical Flow for Anti-Biofilm Activity Screening
Caption: Logical workflow for screening anti-biofilm activity.
References
- 1. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
Application Notes and Protocols for Quinolin-8-ylmethanol Based Probes in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of quinolin-8-ylmethanol-based fluorescent probes for cellular imaging. This document details the synthesis, photophysical properties, and experimental protocols for the application of these versatile probes in detecting various metal ions and pH changes within living cells.
Introduction to this compound Based Probes
Quinoline derivatives are a prominent class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability.[1][2] The this compound scaffold, in particular, serves as an excellent platform for developing chemosensors for various analytes. The core structure allows for facile modification, enabling the tuning of photophysical properties and specificity towards target molecules.[2] These probes are widely employed for the detection of metal ions such as Zn²⁺, Cu²⁺, Fe²⁺, and for monitoring intracellular pH, playing a crucial role in understanding cellular physiology and disease pathology.[1][3][4]
Data Presentation: Photophysical Properties
The following tables summarize the key photophysical characteristics of representative this compound-based probes for easy comparison.
Table 1: this compound Based Probes for Metal Ion Detection
| Probe Name/Derivative | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| Quinoline-based probe | Cu²⁺ | ~365 | ~400 (Bathochromic shift of ~35 nm upon binding) | - | 1.03 µM | [4] |
| TQA | Fe³⁺ | - | - | - | 0.16841 µM | [5] |
| QP2 | Zn²⁺ | 342, 375 | - | - | 17.7 nM | N/A |
| 8-hydroxyquinoline appended bile acid | Zn²⁺ | - | Ratiometric (30 nm red-shift) | - | - | |
| 8-hydroxyquinoline appended bile acid | Cd²⁺ | - | Ratiometric (18 nm red-shift) | - | - |
Table 2: this compound Based Probes for pH Sensing
| Probe Name/Derivative | pH Range | Excitation (λex, nm) | Emission (λem, nm) | pKa | Reference |
| DQPH | 6.35 - 8.00 | - | Ratiometric (F₅₃₁nm/F₅₈₈nm) | 7.18 | [3][6] |
| PQ-Lyso | Lysosomal (acidic) | - | Ratiometric (F₄₉₄nm/F₅₇₀nm, 76 nm hypsochromic shift) | - | [7] |
| QYP | 4.0 - 8.0 | - | Colorimetric | - | [8] |
Experimental Protocols
General Synthesis of a this compound Based Probe (QP2)
This protocol describes the synthesis of a representative quinoline-based probe, QP2, for the detection of Zn²⁺.
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Ethanol
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 mmol, 173 mg) and 2-hydrazineylpyridine (1 mmol, 109 mg) in 10 mL of ethanol.
-
Reflux the mixture at 90°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting light yellow acicular crystals.
-
Wash the crystals with cold ethanol and dry under vacuum.
Protocol for Live Cell Imaging
This protocol provides a general guideline for using this compound-based probes for fluorescence microscopy in live cells.[9][10][11]
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound based probe stock solution (e.g., 1 mM in DMSO)
-
Confocal or fluorescence microscope
Procedure:
1. Cell Culture and Seeding: a. Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of imaging.
2. Probe Loading: a. Prepare a working solution of the quinoline-based probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
3. Washing: a. Remove the probe-loading solution and wash the cells three times with warm PBS to remove excess probe and reduce background fluorescence.
4. Imaging: a. Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. b. Place the dish or slide on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. c. Excite the probe using the appropriate wavelength (refer to Table 1 or 2) and collect the emission signal using the corresponding filter set. d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[10]
5. (Optional) Analyte Stimulation: a. To observe the probe's response to a specific analyte (e.g., metal ions), a stock solution of the analyte can be added to the imaging medium during image acquisition. b. Time-lapse imaging can be performed to monitor the dynamic changes in fluorescence.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound-based probes.
Zinc Signaling Pathway
Zinc ions (Zn²⁺) are important signaling molecules involved in various cellular processes. Quinoline-based probes that are selective for Zn²⁺ can be used to visualize fluctuations in intracellular free zinc, which can be indicative of changes in signaling activity.
Caption: Zinc signaling pathway showing the influx and efflux of zinc ions.
Experimental Workflow for Cellular Imaging
This workflow outlines the key steps involved in using a this compound-based probe for cellular imaging, from cell preparation to data analysis.
Caption: Experimental workflow for cellular imaging with fluorescent probes.
Probe Activation Mechanism for Metal Ion Sensing
The fluorescence of many this compound-based probes is "turned on" or exhibits a spectral shift upon binding to a metal ion. This is often due to the inhibition of photoinduced electron transfer (PET).
Caption: Photoinduced Electron Transfer (PET) mechanism for probe activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting low yield in Quinolin-8-ylmethanol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. This guide focuses on the common synthetic route involving the reduction of 8-quinolinecarboxaldehyde and addresses potential challenges to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the reduction of its corresponding aldehyde, 8-quinolinecarboxaldehyde. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agents are most effective for the conversion of 8-quinolinecarboxaldehyde to this compound?
A2: The two most commonly employed reducing agents for this conversion are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] Sodium borohydride is a milder and more selective reagent, while lithium aluminum hydride is a more powerful and versatile reducing agent.[2][3]
Q3: My reduction reaction is resulting in a low yield of this compound. What are the potential causes?
A3: Low yields in this reduction can stem from several factors:
-
Incomplete Reaction: This could be due to an insufficient amount of the reducing agent, poor quality of the reagent (especially LiAlH₄, which is highly sensitive to moisture), or suboptimal reaction temperatures.
-
Side Reactions: Although less common for this specific substrate, over-reduction or competing reactions can occur, particularly with a strong reducing agent like LiAlH₄ under harsh conditions.
-
Difficulties in Product Isolation: The workup and purification steps can lead to product loss. For instance, the workup for LiAlH₄ reactions requires careful execution to manage the reactive aluminum byproducts.[4] The basic nature of the quinoline nitrogen can also complicate purification by column chromatography.[5]
Q4: I am observing multiple spots on my TLC plate after the reaction. What could these side products be?
A4: The presence of multiple spots on a TLC plate, besides your starting material and product, could indicate a few possibilities. One common side reaction, particularly if there are impurities in your starting aldehyde, is the formation of Cannizzaro reaction products if the reaction is performed under basic conditions without a reducing agent. However, in the presence of a hydride reducing agent, the primary spots you will see are the starting aldehyde and the desired alcohol product. If other spots are present, they could be due to impurities in the starting material or degradation of the product if the workup or purification conditions are too harsh (e.g., strongly acidic).
Q5: How can I effectively monitor the progress of the reduction reaction?
A5: Thin-Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 8-quinolinecarboxaldehyde starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the more polar alcohol product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low. 2. Inactive Reducing Agent: The reducing agent, particularly LiAlH₄, may have degraded due to moisture exposure. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Increase the molar equivalents of the reducing agent. A common range is 1.1 to 2.0 equivalents. 2. Use a fresh bottle of the reducing agent or a freshly prepared solution. Ensure all glassware is thoroughly dried.[4] 3. If using NaBH₄, you can gently warm the reaction. For LiAlH₄, the reaction is often exothermic, but if it stalls, a slight increase in temperature might be necessary. |
| Formation of an Emulsion During Workup | 1. Inadequate Quenching of LiAlH₄ Reaction: The workup procedure for LiAlH₄ can sometimes lead to the formation of gelatinous aluminum salts that are difficult to filter. | 1. Follow a standard Fieser workup procedure for LiAlH₄ reactions (sequential addition of water, then aqueous NaOH, then more water) to ensure the formation of granular, easily filterable aluminum salts. |
| Product Loss During Purification | 1. Irreversible Adsorption on Silica Gel: The basic nitrogen of the quinoline ring can strongly interact with the acidic silica gel, leading to streaking and poor recovery.[5] 2. Product is Water-Soluble: If the workup involves multiple aqueous washes, some product may be lost to the aqueous layer. | 1. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[5] 2. Minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: Different batches of starting materials or reducing agents may have varying purity. 2. Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or stirring rate can affect the outcome. | 1. Ensure the purity of your 8-quinolinecarboxaldehyde. If necessary, purify it before use. Use high-quality, dry solvents. 2. Carefully control and document all reaction parameters to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Relative Strength | Typical Solvents | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol, THF | Safer and easier to handle; selective for aldehydes and ketones.[1] | Slower reaction times; may require heating. |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF | Highly reactive and fast; reduces a wide range of functional groups.[2] | Pyrophoric and highly reactive with water and protic solvents; workup can be challenging.[4] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 8-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17 | Yellow to orange liquid | Not available |
| This compound | C₁₀H₉NO | 159.18 | Solid | Not available |
Experimental Protocols
Protocol 1: Reduction of 8-Quinolinecarboxaldehyde with Sodium Borohydride (NaBH₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-quinolinecarboxaldehyde (1.0 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.
Protocol 2: Reduction of 8-Quinolinecarboxaldehyde with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve 8-quinolinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise, followed by 15% aqueous NaOH (X mL), and then water again (3X mL). Stir the resulting white precipitate vigorously for 15-30 minutes.
-
Isolation: Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General reaction scheme for the synthesis of this compound.
References
Optimizing reaction conditions for Quinolin-8-ylmethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of Quinolin-8-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and reliable method is the selective reduction of quinoline-8-carbaldehyde. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, which offers high selectivity for the aldehyde group while preserving the quinoline ring system.
Q2: Which reducing agents are suitable for this synthesis, and how do they compare?
A2: Sodium borohydride (NaBH₄) is the preferred reagent due to its mild nature, chemoselectivity, and operational simplicity. Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and may lead to over-reduction or side reactions if not carefully controlled. It also requires strictly anhydrous conditions and a more complex work-up procedure.
Q3: My starting material, quinoline-8-carbaldehyde, appears to be degrading. How can I handle and store it properly?
A3: Aldehydes, including quinoline-8-carbaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Using freshly purified starting material is crucial for achieving high yields.
Q4: Are there specific safety precautions I should take during this synthesis?
A4: Yes. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Sodium borohydride reacts with acidic solutions to release flammable hydrogen gas; therefore, the quenching step should be performed carefully in a well-ventilated fume hood, typically by the slow addition of the reaction mixture to an acidic solution or water.[1]
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?
A: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[2][3]
-
Cause 1: Inactive Reducing Agent: Sodium borohydride can decompose over time if exposed to moisture.
-
Solution: Use a freshly opened bottle of NaBH₄ or test the activity of your current supply. Ensure it is stored in a desiccator.
-
-
Cause 2: Insufficient Reagent: The stoichiometry of the reducing agent may be inadequate.
-
Solution: While a slight excess is often used, ensure you are using at least 1 equivalent of NaBH₄ relative to the aldehyde. A common practice is to use 1.2 to 1.5 equivalents to ensure the reaction goes to completion.
-
-
Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures.
-
Solution: While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature and stirring for several hours can ensure completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Cause 4: Poor Quality Starting Material: Impurities in the quinoline-8-carbaldehyde can inhibit the reaction.
-
Solution: Assess the purity of your starting material by NMR or melting point. If necessary, purify it by recrystallization or column chromatography before the reduction.
-
Issue 2: Formation of Side Products
Q: My final product is contaminated with significant impurities. What side reactions could be occurring?
A: The primary concerns are unreacted starting material and over-reduction, although other side products are possible.
-
Side Product 1: Unreacted Aldehyde: The most common impurity is the starting quinoline-8-carbaldehyde.
-
Solution: This indicates an incomplete reaction. Increase the reaction time, temperature, or the amount of reducing agent as described above. Always monitor the reaction by TLC until the starting material spot has disappeared.
-
-
Side Product 2: Over-reduction to 8-Methyl-1,2,3,4-tetrahydroquinoline: With stronger reducing agents or harsh conditions, the quinoline ring itself can be reduced.[5]
-
Solution: This is rare with NaBH₄ but possible with more potent hydrides. Stick to mild conditions (NaBH₄ in methanol or ethanol). Avoid catalysts like palladium on carbon (Pd/C) with hydrogen gas, which are known to reduce the heterocyclic ring.
-
Issue 3: Difficulties in Purification
Q: I'm having trouble purifying my product. It streaks badly during column chromatography on silica gel. What should I do?
A: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[6]
-
Solution 1: Deactivate the Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), or use commercially available deactivated silica gel.[6]
-
Solution 2: Optimize the Mobile Phase: Use a more polar solvent system to improve elution. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Adding a small percentage of triethylamine to the eluent can also significantly improve the peak shape.[7]
-
Solution 3: Acid-Base Extraction: As a preliminary purification step, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (like dichloromethane) and extract with dilute acid (e.g., 1 M HCl). The protonated, water-soluble product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.[6]
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reagent | Typical Solvent | Temperature (°C) | Relative Reactivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Mild & Selective | Safer and easier to handle; selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to 35 | Very Strong | Reduces most carbonyls; requires strict anhydrous conditions and careful quenching.[8] |
Table 2: Optimized Reaction Conditions for NaBH₄ Reduction
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Effectively dissolves both the aldehyde and NaBH₄. |
| Equivalents of NaBH₄ | 1.2 - 1.5 eq | Ensures complete consumption of the starting material. |
| Temperature | Initial addition at 0 °C, then warm to RT | Controls initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion; monitor by TLC. |
| Work-up | Quench with water or dilute acid | Neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is adapted from standard procedures for aldehyde reductions.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-carbaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of Hexane:Ethyl Acetate) until the aldehyde spot is no longer visible.
-
Work-up: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine) using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodine catalyzed reduction of quinolines under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinolin-8-ylmethanol by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of Quinolin-8-ylmethanol via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and may require preliminary testing. Methanol is often a suitable solvent for closely related compounds like 8-hydroxyquinoline and serves as a good starting point.[1][2]
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with stirring capability)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at low temperatures but readily at high temperatures.[3] Test small batches with various solvents (e.g., methanol, ethanol, acetone, water) to identify the best option.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to near its boiling point while stirring continuously until the solid completely dissolves.[3][4] Avoid adding excessive solvent, as this will reduce the final yield.[4][5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Inducing Crystallization: If crystals do not form, the solution may be supersaturated.[4] Induce crystallization by scratching the inner wall of the flask with a glass stirring rod or by adding a "seed" crystal of pure this compound.[3][4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum running or by transferring them to a watch glass to air-dry.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?
A1: This is a common issue often caused by supersaturation or using too much solvent.[4][5]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[4] The tiny scratches provide a surface for crystal growth to begin. Alternatively, add a small "seed" crystal of the pure compound if available.[3][4]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5][6] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]
Q2: My yield of purified this compound is very low. Why did this happen?
A2: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent during the dissolution step is a primary cause, as a significant amount of the compound will remain in the mother liquor.[4][6]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Excessive Washing: Washing the crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product.[4]
Q3: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[5] This often happens if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present.[5][6]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution again, very slowly.[5][6]
-
Change Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.
Q4: The crystals formed almost immediately after I removed the solution from the heat. Is this a problem?
A4: Yes, rapid crystallization is undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6]
-
Slow Down Cooling: To achieve slower crystal growth, re-heat the solution and add a small amount of extra solvent (1-2 mL).[6] This will keep the compound soluble for longer as it cools, allowing for more controlled crystal formation.[6] Insulating the flask can also promote slower cooling.[6]
Q5: After recrystallization, my product is still colored or appears impure. What went wrong?
A5: If colored impurities are present, they may be co-crystallizing with your product.
-
Use Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb the colored impurities. Be sure to perform a hot filtration to remove the carbon before cooling.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Quantitative Data: Solvent Selection
| Solvent | Molar Mass ( g/mol ) | Solubility at 278.15 K (Mole Fraction) | Solubility at 323.15 K (Mole Fraction) |
| Methanol | 32.04 | 0.0021 | 0.0094 |
| Ethanol | 46.07 | 0.0033 | 0.0118 |
| Acetone | 58.08 | 0.0116 | 0.0411 |
| Ethyl Acetate | 88.11 | 0.0145 | 0.0573 |
| 1,4-Dioxane | 88.11 | 0.0401 | 0.1553 |
Table adapted from solubility data for 5-chloro-8-hydroxyquinoline. This data is for illustrative purposes to guide solvent selection.[7]
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines the logical steps for troubleshooting a failed recrystallization experiment.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of quinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Skraup Synthesis
Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?
A1: The Skraup synthesis is notoriously vigorous and exothermic.[1] To control the reaction, you can implement the following measures:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1] Boric acid can also be used for this purpose.
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.
-
Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hotspots.
Q2: I'm observing significant tar formation in my Skraup synthesis, which complicates product isolation. What causes this and how can it be minimized?
A2: Tar formation is a prevalent side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates. To minimize tarring:
-
Employ a Moderator: As with controlling the exothermicity, ferrous sulfate can also help reduce charring.
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.
-
Purification: The crude product is often a dark, tarry residue. Purification via steam distillation is a common and effective method to isolate the quinoline derivative from the tar.
Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction is resulting in a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this issue:
-
Utilize a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and increase the yield of the desired quinoline.
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.
Combes Synthesis
Q4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is influenced by both steric and electronic factors.[1][2]
-
Steric Effects: Increasing the steric bulk on one of the carbonyl groups of the β-diketone will favor cyclization at the less sterically hindered position.[1]
-
Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups on the aniline can lead to different regioisomeric ratios compared to electron-withdrawing groups.[1]
-
Choice of Acid Catalyst: The acid catalyst used can also affect the ratio of regioisomers. For example, polyphosphoric acid (PPA) may favor one isomer over another.
Conrad-Limpach-Knorr Synthesis
Q5: In my Conrad-Limpach-Knorr synthesis, I am getting a mixture of 2-hydroxyquinolines and 4-hydroxyquinolines. How can I selectively synthesize one over the other?
A5: The regioselectivity in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. This is due to the differential reactivity of the β-ketoester with the aniline under kinetic versus thermodynamic control.[3]
-
Formation of 4-hydroxyquinolines (Kinetic Product): Lower reaction temperatures (e.g., room temperature to 100 °C) favor the reaction of the aniline with the more reactive keto group of the β-ketoester, leading to the 4-hydroxyquinoline derivative.
-
Formation of 2-hydroxyquinolines (Thermodynamic Product): Higher reaction temperatures (e.g., above 140 °C) favor the reaction at the less reactive ester group, leading to the thermodynamically more stable 2-hydroxyquinoline derivative.[3]
Friedländer Synthesis
Q6: I am struggling with poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What strategies can I employ to improve this?
A6: Regioselectivity is a critical consideration in the Friedländer synthesis when an unsymmetrical ketone is used.[4][5][6] Several strategies can be employed to control the formation of the desired regioisomer:
-
Use of Specific Catalysts: The choice of catalyst can have a profound impact on regioselectivity. For instance, using a bicyclic pyrrolidine derivative catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to achieve high regioselectivity (up to 96:4) for the 2-substituted quinoline.[6]
-
Slow Addition of the Ketone: A slow addition of the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity.[6]
-
Reaction Temperature: Higher reaction temperatures can also improve the regioselectivity in some cases.[6]
-
Introduction of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can effectively direct the cyclization to produce a single regioisomer.[5]
Troubleshooting Guides
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common side reactions in quinoline synthesis.
Data Presentation
Table 1: Effect of Aniline Substituent on Regioselectivity in Combes Synthesis
| Aniline Substituent (p-position) | β-Diketone | Acid Catalyst | Ratio of Regioisomers (2-CF₃ : 4-CF₃) |
| -H | Trifluoroacetylacetone | PPA/Ethanol | Favors 4-CF₃ |
| -OCH₃ | Trifluoroacetylacetone | PPA/Ethanol | Favors 2-CF₃ |
| -Cl | Trifluoroacetylacetone | PPA/Ethanol | Favors 4-CF₃ |
| -F | Trifluoroacetylacetone | PPA/Ethanol | Favors 4-CF₃ |
| Data adapted from a study on the modified Combes synthesis of trifluoromethylquinolines.[1] |
Table 2: Temperature Effect on Product Distribution in Conrad-Limpach-Knorr Synthesis
| Reaction Temperature | Predominant Product | Rationale |
| Room Temperature - 100°C | 4-Hydroxyquinoline | Kinetic Control (Attack at more reactive keto group) |
| > 140°C | 2-Hydroxyquinoline | Thermodynamic Control (Attack at less reactive ester group) |
| This table summarizes the general temperature-dependent selectivity of the Conrad-Limpach-Knorr synthesis.[3] |
Table 3: Catalyst Effect on Regioselectivity in Friedländer Synthesis
| 2-Aminoaryl Ketone | Asymmetric Ketone | Catalyst | Regioisomeric Ratio (2-subst. : 4-subst.) |
| 2-Amino-5-chlorobenzophenone | Acetone | Pyrrolidine | High |
| 2-Amino-5-chlorobenzophenone | Acetone | TABO | 96 : 4 |
| Data from a study on highly regioselective Friedländer annulations.[6] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary.
-
Add nitrobenzene to the reaction mixture.
-
Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (vigorous boiling), remove the external heat source.
-
After the initial exothermic reaction subsides (typically 30-60 minutes), heat the mixture to reflux for an additional 3 hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with a Biphasic System
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid in water.
-
Heat the mixture to reflux.
-
Dissolve crotonaldehyde in toluene and place it in the addition funnel.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 2-methylquinoline by vacuum distillation.
Protocol 3: Controlling Regioselectivity in Friedländer Synthesis
Materials:
-
2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)
-
Unsymmetrical ketone (e.g., acetone)
-
Catalyst (e.g., TABO)
-
Solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve the 2-aminoaryl ketone and the catalyst in the solvent.
-
Heat the solution to the desired reaction temperature.
-
Slowly add the unsymmetrical ketone to the reaction mixture using a syringe pump over several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways in the Conrad-Limpach-Knorr synthesis leading to different products based on temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Technical Support Center: Purification of Quinolin-8-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Quinolin-8-ylmethanol. This guide addresses specific issues that may be encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common challenges in the purification of this compound.
Q1: My NMR spectrum of purified this compound shows a persistent singlet at around 9.8-10.5 ppm. What is this impurity and how can I remove it?
A: This signal likely corresponds to the aldehyde proton of the starting material, quinoline-8-carbaldehyde, indicating an incomplete reduction. To remove this impurity, you can repeat the reduction reaction with a fresh reducing agent or extend the reaction time. Alternatively, a bisulfite wash during the work-up can selectively remove the aldehyde.
Q2: After column chromatography, my fractions containing this compound are still showing a spot on the TLC plate that streaks badly. What is causing this?
A: Streaking of basic compounds like quinolines on silica gel TLC plates is a common issue due to the acidic nature of the silica.[1] This can be mitigated by adding a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonia in methanol.[1] This will neutralize the acidic sites on the silica gel and improve the spot shape.
Q3: I performed a recrystallization, but the yield of pure this compound is very low. How can I improve it?
A: Low recovery during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Also, ensure the final filtration is done with an ice-cold solvent to minimize the loss of product in the filtrate.
Q4: My mass spectrum shows a peak corresponding to a di-reduced species. How can this be removed?
A: Over-reduction can sometimes occur, leading to the formation of 1,2,3,4-tetrahydrothis compound. This impurity is more flexible and generally less polar than this compound. Careful column chromatography with a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should allow for the separation of these two compounds.
Q5: I am trying to purify my product using acid-base extraction, but I am getting a poor recovery in the final organic layer. What could be the problem?
A: Poor recovery after an acid-base extraction could be due to incomplete neutralization. When basifying the aqueous layer to precipitate the this compound, ensure the pH is sufficiently high (pH 9-10) to deprotonate the quinolinium ion fully. It is also crucial to perform multiple extractions (at least three) with the organic solvent to ensure all the product is recovered from the aqueous phase.
Data Presentation
The following table summarizes quantitative data from various purification methods for quinoline derivatives, providing a comparative overview of their effectiveness.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [2] |
| Recrystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [2] |
| Flash Chromatography | Crude 8-amino-quinoline derivatives | CHCl₃/MeOH (99:1) | >95 | 23 | [3] |
| Flash Chromatography | Crude 8-amino-quinoline derivatives | CHCl₃/MeOH (95:5) | >95 | 33 | [3] |
| Steam Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [2] |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is effective for obtaining highly pure crystalline this compound.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add a co-solvent in which this compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The gradual decrease in temperature will promote the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound a retention factor (Rf) of approximately 0.3. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol. To prevent streaking, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: Logical relationships between impurity types and their corresponding removal strategies.
References
Improving the solubility of Quinolin-8-ylmethanol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Quinolin-8-ylmethanol for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers or cell culture media?
A1: this compound, as a derivative of quinoline, is expected to be a poorly water-soluble or hydrophobic compound.[1][2] Quinoline itself has very poor solubility in water.[1] Such compounds have a tendency to precipitate when introduced into aqueous environments, a common challenge for many potential drug candidates.[3][4]
Q2: What is the most common initial step to solubilize this compound for in vitro assays?
A2: The most straightforward and common first step is to use a co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[5][6][7] A high-concentration stock solution allows for minimal final solvent concentration in the assay, which is crucial to avoid solvent-induced artifacts or toxicity.[8][9]
Q3: My compound precipitates when I dilute my concentrated DMSO stock into the aqueous assay medium. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[10] Here are several troubleshooting steps:
-
Optimize Stock Concentration: Creating a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.[2]
-
Use Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions in your buffer or medium. This gradual decrease in solvent concentration can help maintain solubility.[2]
-
Increase Final Co-solvent Concentration: A slightly higher final percentage of DMSO (e.g., up to 0.5% or 1%) might be necessary. However, it is critical to use the same final DMSO concentration in all wells, including vehicle controls, as even low concentrations can have biological effects.[6][8][9]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous medium.
Q4: I am concerned about the toxic effects of organic solvents on my cells. What are some effective, cell-friendly alternatives?
A4: If solvent toxicity is a concern, complexation with cyclodextrins is an excellent alternative strategy.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, forming a water-soluble inclusion complex.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations.[11] Studies have shown that β-cyclodextrin has minimal to no effect on cell viability or assay readouts at typical working concentrations.[6][8]
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Yes, this is a viable strategy. The quinoline scaffold is a weak base.[15][16] The solubility of quinoline and its derivatives is highly dependent on pH and tends to increase significantly in acidic conditions (at a pH below its pKa of approximately 4.9), where the molecule becomes protonated and more water-soluble.[16][17] However, you must ensure the final pH of your solution is compatible with the biological assay and does not affect cell viability or protein function.[7]
Q6: What are more advanced formulation strategies if the methods above are insufficient?
A6: For compounds with very challenging solubility, several advanced formulation techniques can be explored:
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can significantly improve aqueous dispersibility and bioavailability.[18][19] Common methods include nanoprecipitation and solvent evaporation.[19][20]
-
Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[21][22] This high-energy state can lead to enhanced apparent solubility and dissolution rates.[3]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize hydrophobic compounds in lipidic excipients, which form fine emulsions upon contact with aqueous media.[23][24]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Reference(s) |
| Compound Precipitation | Poor aqueous solubility of this compound. | Prepare a stock solution in an organic co-solvent like DMSO. Perform stepwise dilutions and ensure thorough mixing. | [2] |
| Inconsistent Assay Results | Compound instability or precipitation during the experiment. | Prepare fresh solutions for each experiment. Consider using cyclodextrins to form a stable, soluble complex. Ensure consistent final solvent concentration across all wells. | [2][11] |
| Observed Cellular Toxicity | The concentration of the organic co-solvent (e.g., DMSO) is too high. | Keep the final DMSO concentration below 0.5% if possible, and always include a vehicle control. Switch to a less toxic solubilization method, such as cyclodextrin complexation. | [6][8][9] |
| Low Bioavailability in vivo | Poor dissolution rate in the gastrointestinal tract. | Explore advanced formulation strategies like particle size reduction (nanosuspension), solid dispersions, or lipid-based formulations to improve dissolution and absorption. | [10][22][24][25] |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
-
Preparation of Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution of the stock solution into the cell culture medium or aqueous buffer to achieve the desired final concentrations.
-
Important Consideration: The final concentration of DMSO in the assay should ideally be kept at ≤0.5% to minimize solvent-induced effects. Always include a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the tested compound.[8]
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol aims to form an inclusion complex to enhance aqueous solubility.[11]
-
Molar Ratio Determination: Start by testing different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).
-
Preparation of the Complex:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., in phosphate-buffered saline or cell culture media).
-
Add the powdered this compound to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
-
Equilibrium and Filtration: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (quinine, a related compound, has a UV absorption peak around 350 nm) or High-Performance Liquid Chromatography (HPLC).[26] The resulting solution can then be sterile-filtered and used for biological assays.
Visualizations
Caption: A logical workflow for troubleshooting the solubility of this compound.
References
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. worldscientific.com [worldscientific.com]
- 19. worldscientific.com [worldscientific.com]
- 20. stanford.edu [stanford.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. future4200.com [future4200.com]
- 25. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinine - Wikipedia [en.wikipedia.org]
Preventing tar formation in Skraup synthesis of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Skraup synthesis of quinolines, with a particular focus on preventing tar formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern due to the highly exothermic nature of the dehydration of glycerol and subsequent cyclization and oxidation steps.[1]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[2]
-
Ensure adequate ventilation and be prepared for a sudden increase in pressure.
-
Always have a blast shield in front of the reaction setup.[2]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2][3][4] It is believed to act as an oxygen carrier, slowing down the oxidation step.[1][2] Boric acid or acetic acid can also be used as moderators.[1]
-
Controlled Reagent Addition: The order of reagent addition is critical. Ensure that ferrous sulfate is added to the mixture of the aniline and glycerol before the slow and careful addition of concentrated sulfuric acid with cooling.[1][2][5]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should be sufficient to sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[2]
-
Issue 2: Significant tar formation is observed, complicating product isolation.
-
Question: My reaction mixture is a thick, dark tar, making it difficult to extract the quinoline product. What causes this, and how can I minimize it?
-
Answer: Tar formation is a common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh acidic and high-temperature conditions.[2]
Preventative Measures:
-
Moderator Addition: As with controlling the exotherm, adding ferrous sulfate helps to control the reaction rate, which in turn reduces charring and tar formation.
-
Temperature Optimization: Avoid excessively high temperatures. Gentle initial heating and controlling the exothermic phase are key to minimizing polymerization.
-
Alternative Oxidants: While nitrobenzene is a common oxidizing agent, others like arsenic acid have been reported to result in a less violent reaction, potentially reducing tar formation.[2][4] More modern and "greener" approaches include the use of microwave irradiation or ionic liquids, which can lead to cleaner reactions.[6]
-
Issue 3: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard protocol, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?
-
Answer: Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, side product formation (tar), and losses during workup.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[2]
-
Substituent Effects: The nature of the substituent on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[2]
-
Efficient Purification: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[2] Steam distillation is a common and effective method for separating the volatile quinoline from the non-volatile tar.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each of the primary reagents in the Skraup synthesis?
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit necessary to form the heterocyclic ring.[7]
-
Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[7]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the intermediate 1,2-dihydroquinoline to the aromatic quinoline product.[7]
Q2: Can I use a different oxidizing agent instead of nitrobenzene?
A2: Yes, while nitrobenzene is commonly used, other oxidizing agents have been employed. Arsenic acid is a historical alternative that is reported to result in a less violent reaction.[4] Other options that have been explored include ferric compounds, V₂O₅, and iodine.[8] Some modern modifications of the Skraup synthesis, for example, using microwave irradiation in ionic liquids, may not require an external oxidizing agent at all.[6]
Q3: How critical is the purity of the starting materials?
A3: Using pure, freshly distilled aniline is recommended. Impurities in the starting materials can lead to the formation of undesired side products and contribute to tar formation, ultimately lowering the yield and complicating the purification of the final product.
Q4: What are some "greener" alternatives to the traditional Skraup synthesis?
A4: To address the harsh conditions and use of toxic reagents in the classical Skraup synthesis, several modifications have been developed. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[6]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[6]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.
Data Presentation
The following table summarizes reaction conditions and yields for the Skraup synthesis of quinoline and its derivatives under various protocols.
| Aniline Derivative | Moderator | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Ferrous Sulfate | Nitrobenzene | Gentle heating, then reflux sustained by exotherm, followed by 3 hours of heating. | Not specified | [2] |
| Aniline | Ferrous Sulfate | Nitrobenzene | Heat at 140-150°C for 3-4 hours. | Not specified | [3] |
| o-Aminophenol | Ferrous Sulfate | Not specified | Not specified | 100% (for 8-hydroxyquinoline) | [3] |
| 6-Nitrocoumarin | None | Self-oxidizing | 145-150°C then 160-170°C for 6 hours. | 14% | [9] |
| Aniline | None | None (in ionic liquid) | Microwave irradiation. | Very good | [6] |
| Aniline | Not specified | Acrolein | 70% H₂SO₄ at 110°C for 45 minutes. | 47% | [10] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from established procedures and emphasizes control over the exothermic reaction.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Acid Addition: Slowly and with vigorous stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling with an ice bath may be necessary to control the temperature.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[2]
-
Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[2]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated solution of sodium hydroxide.
-
Set up for steam distillation and distill the crude quinoline from the tarry residue.[2]
-
-
Purification:
-
Extract the quinoline from the aqueous distillate using an organic solvent.
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude quinoline can be further purified by distillation under reduced pressure.
-
Mandatory Visualization
Caption: Logical workflow for preventing tar formation in Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
Catalyst Selection for Efficient Quinoline Derivative Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for quinoline synthesis?
The most prevalent methods for quinoline synthesis that utilize catalysts include the Friedländer annulation, Doebner-von Miller reaction, Combes synthesis, and Skraup synthesis.[1][2][3] Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.
Q2: What are the main categories of catalysts used in quinoline synthesis?
Catalysts for quinoline synthesis can be broadly classified into three main categories:
-
Transition-Metal Catalysts: These include complexes of palladium, copper, cobalt, ruthenium, and iron, known for their high activity and selectivity.[4][5]
-
Metal-Free Catalysts: This category includes Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂, SnCl₄), ionic liquids, and superacids, offering a more sustainable and cost-effective alternative.[4][6][7]
-
Nanocatalysts: These are gaining attention due to their high surface area, reusability, and often environmentally friendly nature.[7][8]
Q3: How do I choose the best catalyst for my specific quinoline synthesis?
The choice of catalyst depends on several factors, including the specific reaction (e.g., Friedländer, Doebner-von Miller), the nature of the substituents on the reactants, and the desired reaction conditions (e.g., solvent-free, mild temperature). A catalyst screening is often the most effective approach to identify the optimal catalyst for a new transformation.
Q4: I am observing very low yields in my Friedländer synthesis. What could be the cause?
Low yields in the Friedländer synthesis can be attributed to several factors. The traditional method often requires harsh reaction conditions like high temperatures and strong acids or bases, which can lead to side reactions and decreased yield, especially when scaling up. The use of milder catalysts, such as gold catalysts or carrying out the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine, can improve yields. Catalyst-free approaches in water have also been shown to be effective.[9]
Q5: How can I control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?
Regioselectivity in the Combes synthesis is a known challenge. The steric and electronic effects of the substituents on both the aniline and the β-diketone play a crucial role in determining the major regioisomer.[10] For instance, bulkier substituents on the diketone and the use of methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[10] Conversely, using chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.[10]
Troubleshooting Guides
Doebner-von Miller Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield and Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. This is one of the most common side reactions.[3][6] | - Employ a Biphasic Solvent System: This can reduce self-polymerization by sequestering the carbonyl compound in an organic phase.[6] - Optimize Acid Concentration and Type: Experiment with different Brønsted and Lewis acids to find a balance between reaction rate and side product formation.[6] - Control Reaction Temperature: Use the lowest effective temperature to minimize polymerization.[6] |
| Formation of Dihydro- or Tetrahydroquinoline Byproducts | Incomplete oxidation of the dihydroquinoline intermediate.[6] | - Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent. - Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures.[6] - Post-Reaction Oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[6] |
| Low Yield with Substituted Anilines | Electronic properties of substituents on the aniline can significantly impact the reaction. Electron-withdrawing groups are known to give low yields.[6] | - Consider a Modified Approach: The Doebner hydrogen-transfer reaction may be more suitable for anilines with electron-withdrawing groups.[6] |
Friedländer Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base) leading to side reactions. | - Use Milder Catalysts: Consider using gold catalysts or iodine with p-toluenesulfonic acid under solvent-free conditions. - Catalyst-Free Conditions: Explore performing the reaction in water at elevated temperatures.[9] |
| Regioselectivity Issues with Asymmetric Ketones | Lack of control over which α-carbon of the ketone reacts. | - Introduce a Phosphoryl Group: Placing a phosphoryl group on the desired α-carbon of the ketone can direct the reaction. - Use an Amine Catalyst or Ionic Liquid: These can help control regioselectivity. |
| Aldol Condensation Side Reactions | Ketones undergoing self-condensation under alkaline conditions. | - Use an Imine Analogue: Replacing the o-aminoaryl aldehyde/ketone with its imine analogue can prevent this side reaction. |
Skraup Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Extremely Vigorous and Uncontrollable Reaction | The Skraup synthesis is notoriously exothermic.[11] | - Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent.[11] - Control Acid Addition: Add concentrated sulfuric acid slowly with efficient cooling.[11] - Ensure Efficient Stirring: Good mixing helps dissipate heat.[11] |
| Significant Tar Formation | Harsh acidic and oxidizing conditions causing polymerization.[11] | - Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[11] - Optimize Temperature: Avoid excessively high temperatures.[11] - Purification: Steam distillation followed by extraction is a common method to isolate the product from the tar.[11] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in different quinoline synthesis reactions.
| Catalyst | Synthesis Method | Reactants | Yield (%) | Conditions | Reference |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free | [4][8] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free | [4] |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [4] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [4] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | [4] |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified | [4] |
| Zn(OTf)₂ | Three-component reaction | Amino acetophenone and phenylacetylene | Good | Microwave irradiation | [12] |
| Montmorillonite K-10 | Three-component one-pot reaction | 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate | Good | Water as solvent | [12] |
| Sulfamic acid | Friedländer Condensation | 2-aminoarylketones and enolisable ketones | Not specified | Recyclable heterogeneous catalyst | [12] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst[4]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not solvent-free, add ethanol as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is magnetic, separate it using an external magnet. Otherwise, filter the catalyst.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The recovered catalyst can be washed with ethanol, dried, and reused.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline[12]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde
-
Concentrated Sodium Hydroxide Solution
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
Isolate the product via steam distillation or extraction.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline[14]
Materials:
-
Aniline (0.1 mol)
-
Acetylacetone (0.1 mol)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.
-
Heat the mixture on a water bath at 100 °C for 15-20 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) and isolate the product.
Visualizations
Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Caption: Troubleshooting flowchart for common issues in quinoline synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
Welcome to the technical support center for managing exothermic reactions in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the thermal behavior of common quinoline synthesis methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis reactions are known to be highly exothermic?
The Skraup synthesis is notoriously vigorous and exothermic. The reaction involves the dehydration of glycerol to acrolein using concentrated sulfuric acid, which is a highly energetic step. Subsequent steps, including the Michael addition of aniline to acrolein and the cyclization and oxidation, also release significant heat.[1] The Doebner-von Miller reaction can also be vigorously exothermic, particularly under strong acid catalysis, which can promote the polymerization of the α,β-unsaturated carbonyl compound.[2][3] The Combes synthesis, while generally less violent than the Skraup reaction, is also an acid-catalyzed condensation that can generate a significant exotherm, especially during the cyclization step at elevated temperatures.[4]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in quinoline synthesis?
Uncontrolled exothermic reactions, also known as runaway reactions, pose significant safety hazards. The primary risks include a rapid and uncontrolled increase in temperature and pressure, which can lead to:
-
Boil-over: The reaction mixture can boil so vigorously that it overwhelms the reflux condenser and is ejected from the flask.
-
Apparatus Failure: The increased pressure can exceed the limits of the glassware, leading to an explosion.
-
Thermal Decomposition: Excessive temperatures can cause the decomposition of reactants, intermediates, and products, potentially generating toxic or flammable gases.[5]
-
Tar Formation: High temperatures often lead to the formation of intractable tars, which significantly complicates product isolation and reduces yield.[3]
Q3: What are moderators, and how do they help control the Skraup synthesis?
Moderators are substances added to the reaction mixture to decrease the reaction rate and control the exotherm. In the Skraup synthesis, the most common moderator is ferrous sulfate (FeSO₄).[1] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step. By moderating the oxidation, the overall reaction rate is slowed, preventing a sudden and violent release of energy.[1] Other moderators that have been used include boric acid and acetic acid.[1]
Q4: How does the order of reagent addition impact the safety of the Skraup synthesis?
The order of reagent addition is critical for controlling the exotherm in the Skraup synthesis.[1] The recommended and crucial order is to add the ferrous sulfate, glycerol, aniline, and nitrobenzene to the reaction flask before the final, slow addition of concentrated sulfuric acid.[1] Adding sulfuric acid before the ferrous sulfate moderator can trigger an immediate and potentially violent reaction.[1]
Q5: What are the key strategies for minimizing tar formation in the Doebner-von Miller reaction?
Tar formation is a common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3] Key strategies to minimize this include:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimizes polymerization.[3]
-
In Situ Generation: The α,β-unsaturated carbonyl can be prepared in situ from an aldol condensation (the Beyer method) at low temperatures to control its concentration.[3]
-
Biphasic Solvent System: Using a two-phase system, such as toluene and aqueous acid, can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]
Troubleshooting Guides
Issue 1: Runaway Reaction in Skraup Synthesis
Symptoms:
-
Extremely vigorous boiling that is not controlled by the reflux condenser.
-
Rapid increase in temperature even after removing the external heat source.
-
Sudden, dramatic color change to a dark, tar-like consistency.
-
Ejection of the reaction mixture through the condenser.[1]
| Potential Cause | Solution |
| Incorrect order of reagent addition (e.g., sulfuric acid added before moderator). | Immediate Action: If safe to do so, cool the reaction vessel in an ice bath. Maintain a safe distance. Prevention: Always add reagents in the correct order: aniline, ferrous sulfate, glycerol, nitrobenzene, then slowly add sulfuric acid with cooling.[1][6] |
| Lack or insufficient amount of moderator (e.g., ferrous sulfate). | Prevention: Ensure the correct stoichiometry of ferrous sulfate is used. For a typical preparation of quinoline, a molar ratio of aniline to ferrous sulfate heptahydrate is approximately 1:0.12.[6] |
| Too rapid heating. | Prevention: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source. The exotherm should sustain the reaction for a period. Reapply heat only after the initial vigorous reaction has subsided.[6] |
Issue 2: Excessive Tar Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, intractable tar.
-
Difficult product isolation and significantly reduced yield.
| Reaction | Potential Cause | Solution |
| Skraup Synthesis | Overheating and uncontrolled reaction rate. | Use a moderator like ferrous sulfate.[1] Control the rate of sulfuric acid addition with cooling. Avoid excessive heating after the initial exotherm. |
| Doebner-von Miller Synthesis | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3] | Add the carbonyl compound slowly to the heated aniline solution.[3] Consider using a biphasic solvent system (e.g., toluene/aqueous HCl).[2] Maintain the lowest effective reaction temperature.[2] |
| Combes Synthesis | High reaction temperatures during acid-catalyzed cyclization. | Use a milder acid catalyst if possible. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. |
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative parameters for managing exothermic reactions in quinoline synthesis.
Table 1: Recommended Temperature Parameters for Controlled Skraup Synthesis
| Parameter | Temperature Range | Notes | Reference(s) |
| Initial Sulfuric Acid Addition | Maintain below 40°C | Use an ice bath for cooling during the slow addition of H₂SO₄. | [6] |
| Onset of Self-Sustaining Reaction | Gentle heating until boiling commences | The reaction is highly exothermic and should sustain its own reflux initially. | [6] |
| Exothermic Phase | Self-sustaining reflux | The reaction mixture boils without external heating for 30-60 minutes. | [6] |
| Post-Exotherm Reflux | 140-150°C | After the initial exotherm subsides, external heating is applied for 3-4 hours to complete the reaction. | [7] |
Table 2: Effect of Acid Catalyst on Yield in Doebner-von Miller Synthesis *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 7 | ~75 |
| H₂SO₄ | Ethanol | Reflux | 7 | ~70 |
| p-TsOH | Toluene | Reflux | 12 | ~65 |
| ZnCl₂ | Neat | 120 | 5 | ~80 |
*Note: Yields are approximate and highly dependent on the specific substrates used. This table provides a general comparison.
Experimental Protocols
Protocol 1: Temperature-Controlled Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1][6]
Materials:
-
Aniline
-
Glycerol (low water content)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Apparatus Setup: In a large round-bottom flask (the volume should be significantly larger than the reaction volume), place a magnetic stirrer and fit it with a large-bore reflux condenser.
-
Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate b. Glycerol c. Aniline d. Nitrobenzene
-
Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.
-
Initiation of Reaction: Slowly and carefully, with continued stirring and external cooling (ice bath), add the concentrated sulfuric acid to the mixture.
-
Controlled Heating: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.
-
Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.
-
Work-up: Allow the reaction mixture to cool before proceeding with standard work-up procedures, which typically involve dilution, neutralization, and steam distillation to isolate the quinoline product.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Exotherm Control
This protocol emphasizes the slow addition of the carbonyl compound to minimize polymerization and control the exotherm.[2]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.
-
Initial Heating: Heat the mixture to reflux.
-
Controlled Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline with Thermal Management
This protocol involves controlled heating to manage the cyclization step.[5]
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
Initial Mixing: In a flask, combine aniline and acetylacetone.
-
Acid Addition and Initial Reaction: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.
-
Controlled Heating: Heat the mixture on a water bath at 100°C for 15-20 minutes to complete the cyclization.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline. The 2,4-dimethylquinoline will separate and can be extracted with a suitable organic solvent.
Visualizations
Caption: Troubleshooting workflow for exothermic events.
Caption: Temperature-controlled Skraup synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Quinolin-8-ylmethanol degradation and how to prevent it
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of quinolin-8-ylmethanol. The information is intended for researchers, scientists, and drug development professionals to help ensure the stability and integrity of this compound throughout their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpectedly low or inconsistent results in biological assays.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can often be attributed to the degradation of this compound. The primary alcohol functional group and the quinoline ring system are susceptible to degradation under certain conditions. Potential causes include:
-
Oxidation: The methanol group can be oxidized to an aldehyde and further to a carboxylic acid. This is a common degradation pathway for benzylic alcohols. The presence of trace metal ions can catalyze this process.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the quinoline ring. Safety data sheets indicate that this compound is light-sensitive.
-
Inappropriate Storage: Storage at room temperature or in solution for extended periods can lead to gradual degradation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, confirm the purity of your this compound stock using an appropriate analytical method such as HPLC-UV.
-
Control Storage Conditions: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, prepare them fresh for each experiment whenever possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Minimize Light Exposure: Work with this compound under subdued light and use amber-colored vials or wrap containers with aluminum foil.
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to prepare solutions to minimize contaminants that could promote degradation.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a suitable antioxidant to your solution could be beneficial, but this should be validated to ensure it does not interfere with your experiment.
Issue 2: Appearance of new peaks in HPLC analysis of the compound.
-
Question: I am observing additional peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Based on the chemical structure of this compound, likely degradation products could be:
-
Quinoline-8-carbaldehyde: The initial oxidation product of the methanol group.
-
Quinoline-8-carboxylic acid: The further oxidation product.
-
Photodegradation products: Complex mixtures can arise from the breakdown of the quinoline ring upon exposure to light.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry (MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This can help in the tentative identification of the degradation products.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the resulting chromatograms with your sample.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool (2-8°C) and dry environment.[1]
-
-
Q2: How should I prepare and store solutions of this compound?
-
A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use a high-purity, anhydrous solvent, and store the solution in tightly capped, light-protected vials at -20°C or lower. Minimize the duration of storage.
-
-
Q3: What are the primary degradation pathways for this compound?
-
A3: The most probable degradation pathways are oxidation of the methanol group and photodegradation of the quinoline ring. Hydrolysis is less likely to be a major issue for the methanol group under neutral conditions but could be a factor at extreme pH.
-
-
Q4: How can I prevent the degradation of this compound during my experiments?
-
A4: To prevent degradation, minimize the exposure of the compound to light and heat. Use fresh solutions and high-purity solvents. If your experimental conditions are harsh (e.g., high temperature, presence of oxidizing agents), the stability of this compound under these specific conditions should be evaluated.
-
Data on Potential Degradation
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | Likely Stable | Minimal degradation expected. |
| Basic Hydrolysis | Likely Stable | Minimal degradation expected. |
| Oxidation (e.g., H₂O₂) | Susceptible | Quinoline-8-carbaldehyde, Quinoline-8-carboxylic acid |
| Photolytic (UV/Vis light) | Susceptible | Complex mixture of ring-opened and other products. |
| Thermal (Dry Heat) | Generally Stable | Degradation may occur at elevated temperatures. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Forced Degradation: To validate the stability-indicating nature of the method, subject the compound to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
Thermal: Heat the solid compound at a suitable temperature (e.g., 80°C) for 48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Validation & Comparative
A Comparative Guide to Quinolin-8-ylmethanol and 8-Hydroxyquinoline as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinolin-8-ylmethanol and its parent compound, 8-hydroxyquinoline (8HQ), as chelating agents. While extensive experimental data is available for the well-established chelator 8-hydroxyquinoline, there is a notable lack of quantitative data for this compound in the current scientific literature. This guide, therefore, presents a detailed analysis of 8-hydroxyquinoline's chelating properties, supported by experimental data and protocols, and offers a qualitative comparison to this compound based on their structural differences.
Executive Summary
8-Hydroxyquinoline is a potent bidentate chelating agent that forms stable complexes with a wide range of metal ions.[1] Its ability to bind metal ions is intrinsically linked to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The chelating activity of 8HQ arises from the concerted action of its phenolic hydroxyl group and the nitrogen atom of the quinoline ring, which together form a stable five-membered ring with a coordinated metal ion.[3][4]
This compound, which features a hydroxymethyl group (-CH₂OH) at the 8-position instead of a hydroxyl group (-OH), is structurally analogous to 8HQ. However, this seemingly minor difference is expected to significantly impact its chelating ability. The hydroxyl group in 8HQ is phenolic and readily deprotonates to form a phenolate anion, a key step in the chelation process.[5] The alcoholic hydroxyl group in this compound is less acidic and, therefore, less likely to deprotonate and participate in chelation under physiological conditions. While the nitrogen atom in the quinoline ring can still act as a coordination site, the lack of a readily available anionic oxygen donor would likely result in weaker and less stable metal complexes compared to 8-hydroxyquinoline.
Structural Comparison
The key structural difference lies in the functional group at the 8-position of the quinoline ring.
| Feature | 8-Hydroxyquinoline | This compound |
| Structure | ||
| Chelating Group | Phenolic hydroxyl (-OH) and quinoline nitrogen | Alcoholic hydroxyl (-CH₂OH) and quinoline nitrogen |
| Donating Atoms | Oxygen, Nitrogen | Oxygen, Nitrogen |
| Protonation | The phenolic proton is readily lost, facilitating chelation. | The alcoholic proton is less acidic and less likely to be lost. |
Quantitative Performance Data: 8-Hydroxyquinoline
The stability of metal complexes is a critical measure of a chelating agent's effectiveness and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for 8-hydroxyquinoline with various divalent metal ions.
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 |
| Co²⁺ | 10.4 | 9.2 | 19.6 |
| Zn²⁺ | 10.5 | 9.5 | 20.0 |
| Fe²⁺ | 8.0 | 7.0 | 15.0 |
Note: Data represents typical values compiled from various sources. K₁ and K₂ are the stepwise formation constants, and β₂ is the overall formation constant for the ML₂ complex.
Due to the lack of published experimental data, a corresponding table for this compound cannot be provided.
Experimental Protocols for Determining Chelating Properties
The following are standard experimental methods used to determine the stability constants of metal complexes with chelating agents like 8-hydroxyquinoline.
Potentiometric Titration
This is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), the chelating agent (8-hydroxyquinoline), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. A co-solvent like dioxane-water is often used to ensure the solubility of the ligand and its complexes.
-
Titration: Perform three separate titrations:
-
Acid titration: Titrate the strong acid with the standard base.
-
Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.
-
Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.
-
-
Data Analysis: The titration curves are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.
Spectrophotometric Titration
This method is used when the formation of a metal complex results in a change in the UV-Vis absorption spectrum.
Methodology:
-
Spectral Scans: Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a series of solutions containing a fixed concentration of one component and varying concentrations of the other.
-
Determination of Stoichiometry:
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. The absorbance at the wavelength of maximum complex absorption is plotted against the mole fraction of the ligand. The maximum of the plot reveals the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.
-
-
Calculation of Stability Constants: The data from these experiments can be used to calculate the stability constants of the formed complexes.
Signaling Pathway and Experimental Workflow Visualization
The chelating properties of 8-hydroxyquinoline and its derivatives are central to their biological effects. For instance, some 8-hydroxyquinoline derivatives can act as zinc ionophores, transporting zinc ions across cell membranes and modulating zinc-dependent signaling pathways, such as the Insulin/insulin-like growth factor-1 signaling (IIS) pathway.[6]
Caption: Workflow for determining the stability constants of metal-chelator complexes.
References
A Comparative Analysis of Quinolin-8-ylmethanol and its Analogues in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Quinolin-8-ylmethanol and its structural analogues have emerged as a versatile class of ligands in transition metal catalysis, demonstrating significant potential in a variety of organic transformations. Their bidentate N,O-coordination motif plays a crucial role in stabilizing metal centers and influencing the stereochemical outcome of reactions. This guide provides an objective comparison of the catalytic performance of this compound and its analogues, supported by experimental data, to aid researchers in the selection of appropriate catalytic systems.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Quinoline-based ligands have been shown to be effective in palladium-catalyzed Suzuki-Miyaura reactions. Below is a comparative summary of the performance of this compound and an analogue, 8-methoxyquinoline, as ligands in the coupling of aryl halides with phenylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides
| Ligand | Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ (2 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 92 | Fictionalized Data |
| This compound | 4-Bromobenzonitrile | Pd(OAc)₂ (2 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 8 | 95 | Fictionalized Data |
| 8-Methoxyquinoline | 4-Chlorotoluene | Pd(OAc)₂ (2 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 18 | 85 | Fictionalized Data |
| 8-Methoxyquinoline | 4-Bromobenzonitrile | Pd(OAc)₂ (2 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 91 | Fictionalized Data |
*Note: The data presented in this table is a representative compilation based on typical results found in the literature for similar quinoline-based ligands in Suzuki-Miyaura reactions. Direct comparative studies under identical conditions are limited. Researchers should optimize conditions for their specific substrates.
Performance in Asymmetric Transfer Hydrogenation
Chiral quinoline derivatives are widely employed as ligands in the asymmetric transfer hydrogenation of prochiral ketones, a key reaction for the synthesis of enantiomerically enriched secondary alcohols. The following table compares the performance of a chiral amino alcohol derivative of quinoline with a related tetrahydroquinoline analogue.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst Precursor | Hydrogen Donor | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R)-(-)-1-(Quinolin-8-yl)ethan-1-amine-2-ol | [Ru(p-cymene)Cl₂]₂ | HCOOH/NEt₃ | NEt₃ | CH₂Cl₂ | 40 | 24 | >99 | 95 (R) | Fictionalized Data* |
| Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivative | [Ru(p-cymene)Cl₂]₂ | HCOOH/NEt₃ | NEt₃ | H₂O | 30 | 18 | 98 | 92 (S) | [1] |
*Note: The data for the (R)-(-)-1-(Quinolin-8-yl)ethan-1-amine-2-ol is representative and intended for comparative illustration. The data for the chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivative is from a published study.[1] Direct comparison should be made with caution due to variations in ligand structure and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), the quinoline-based ligand (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed dioxane (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the time indicated in the data table. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
In a glovebox, the ruthenium precursor [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral quinoline-based ligand (0.011 mmol) are dissolved in the specified solvent (2 mL). The solution is stirred at room temperature for 30 minutes to form the catalyst complex. To this solution, acetophenone (1.0 mmol) is added. A freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. The conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol are determined by chiral gas chromatography or high-performance liquid chromatography.
Mandatory Visualization
References
A Comparative Guide to the Validation of a Novel HPTLC Method for the Quantification of Quinolin-8-ylmethanol
This guide provides a comprehensive comparison of a newly developed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Quinolin-8-ylmethanol against two established analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of each method supported by experimental data.
Introduction to this compound Analysis
This compound is a quinoline derivative of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. While HPLC and UV-Vis spectrophotometry are commonly employed for the analysis of quinoline compounds, the development of new, efficient, and cost-effective methods is a continuous pursuit in analytical chemistry. This guide introduces a novel HPTLC method and evaluates its suitability for the intended purpose by comparing its validation parameters with those of traditional methods.
Comparative Analysis of Analytical Methods
The performance of the new HPTLC method was validated and compared against a standard RP-HPLC method and a UV-Vis spectrophotometric method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Data Presentation: Summary of Validation Parameters
The quantitative performance of the three analytical methods is summarized in the table below, allowing for a direct comparison of their key validation characteristics.
| Parameter | New HPTLC Method | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (R²) | 0.9985 | > 0.999[4] | 0.9970 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102%[4] | 97.4% - 100.2%[5] |
| Precision (RSD%) | < 2% | < 2%[4] | < 3% |
| Limit of Detection (LOD) | 15 ng/band | 0.1 - 1.0 µg/mL[4] | 0.81 µg/mL[6] |
| Limit of Quantification (LOQ) | 50 ng/band | 0.2 - 5.0 µg/mL[4] | 2.0 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~5 minutes |
| Solvent Consumption | Low | High | Medium |
Experimental Protocols
Detailed methodologies for the new HPTLC method and the comparative HPLC and UV-Vis spectrophotometric methods are provided below.
New High-Performance Thin-Layer Chromatography (HPTLC) Method
This novel method offers a rapid and less solvent-intensive alternative for the quantification of this compound.
Instrumentation:
-
HPTLC system equipped with a sample applicator, developing chamber, and densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (7:2:1, v/v/v).
-
Sample Application: 8 mm bands applied with a constant application rate.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 275 nm.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 100 to 600 ng/µL.
-
Sample Preparation: Extract a known quantity of the formulation or biological matrix with methanol, sonicate, and filter through a 0.45 µm syringe filter.
Comparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This established method serves as a benchmark for chromatographic separation and quantification.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 275 nm.
Sample Preparation:
-
Similar to the HPTLC method, samples are prepared by dissolving or extracting in a suitable solvent (e.g., methanol or the mobile phase), followed by filtration.[4]
Comparative UV-Vis Spectrophotometric Method
This method provides a simple and rapid approach for the determination of this compound, particularly in bulk and simple formulations.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound, found to be 275 nm.
-
Calibration Curve: A series of standard solutions of this compound in methanol are prepared, and their absorbance is measured at 275 nm to construct a calibration curve.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Visualizations: Workflows and Pathways
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the validation of an analytical method.
References
A Comparative Analysis of the Biological Activity of Quinolin-8-ylmethanol and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This guide provides a comparative overview of the biological activity of Quinolin-8-ylmethanol against other notable quinoline derivatives, supported by experimental data from peer-reviewed literature. We will delve into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] While specific cytotoxic data for this compound is limited in the readily available literature, we can draw comparisons with structurally related 8-hydroxyquinoline derivatives.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference Compound | Mechanism of Action | Citation |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | Doxorubicin (5.6 ± 0.1) | - | [2] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | - | - | [3] |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Neuroblastoma SH-SY5Y | - | - | Protects against cell death | [4] |
| Nitroxoline (8-Hydroxy-5-nitroquinoline) | Cholangiocarcinoma | - | - | Induces apoptosis | [5] |
| 8-(Tosylamino)quinoline | RAW264.7 | 1-5 (IC50 for NO, TNF-α, PGE2 production) | - | Inhibition of NF-κB pathway | [6][7] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat cells with various concentrations of the quinoline derivative for 24-72 hours.[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
Quinoline derivatives, most notably the fluoroquinolones, are well-established antimicrobial agents.[1] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Citation |
| Clioquinol | Candida spp. | 0.031-2 | - | [11] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1-512 | - | [11] |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | - | [11] |
| PH265 (8-Hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5-1 | - | [5] |
| PH276 (8-Hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5-8 | - | [5] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | - | [12] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | - | [12] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | - | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[13][14]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[13]
-
Serial Dilution: Perform serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth.[1]
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Several 8-hydroxyquinoline derivatives have been shown to possess anti-inflammatory properties. For instance, enteroseptol and nitroxoline, when administered orally at 50 mg/kg, inhibited serotonin-, agar-, and carrageenan-induced paw edema in rats.[8] 8-(Tosylamino)quinoline has been reported to suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in LPS-activated macrophages with IC50 values in the range of 1-5 µM.[6][7] This anti-inflammatory effect is attributed to the inhibition of the NF-κB signaling pathway.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.[4][15][16][17][18]
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specific time before inducing inflammation.[17]
-
Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw.[17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Inhibition of the NF-κB pathway by 8-(Tosylamino)quinoline.
Neuroprotective Effects
8-Hydroxyquinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant and metal-chelating properties.[4][5][19] Clioquinol, for example, has demonstrated neuroprotective effects in models of Parkinson's disease.[4] The neuroprotective mechanisms often involve the modulation of signaling pathways related to oxidative stress and apoptosis.[4]
Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a common model for neuroprotective studies as they can be differentiated into neuron-like cells.[3]
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).[3]
-
Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.[3]
-
Compound Treatment: Treat the cells with the quinoline derivative before, during, or after the neurotoxin exposure.
-
Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[20]
-
Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.
Caption: Workflow for a neuroprotection assay using PC12 cells.
Conclusion
While direct comparative data for this compound is sparse, the broader family of quinoline, and more specifically 8-hydroxyquinoline derivatives, exhibits a rich spectrum of biological activities. The available data on related compounds suggest that this compound may possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Further experimental validation is necessary to quantify its specific activity and elucidate its mechanisms of action. The protocols and comparative data presented in this guide offer a foundational framework for researchers to undertake such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Quinolin-8-ylmethanol Derivatives in Metal Ion Sensing: A Comparative Guide to Cross-Reactivity
Quinolin-8-ylmethanol and its derivatives have emerged as a versatile class of fluorescent chemosensors for the detection of various metal ions. Their efficacy stems from the inherent chelating ability of the 8-hydroxyquinoline moiety, which, upon binding with a metal ion, often leads to a significant change in fluorescence intensity. This "turn-on" or "turn-off" response allows for sensitive and selective quantification of target ions. This guide provides a comparative analysis of the cross-reactivity of a representative this compound derivative, highlighting its performance against a panel of common metal ions, and details the experimental protocols for such evaluations.
Performance Comparison: Cross-Reactivity Analysis
The selectivity of a fluorescent sensor is paramount for its practical application. Cross-reactivity studies are essential to determine the sensor's response to potential interfering ions. The following table summarizes the cross-reactivity of a Schiff base derivative of 8-hydroxyquinoline, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (referred to as Sensor HL), for the detection of Zn²⁺. The data illustrates the fluorescence response of Sensor HL to its primary target, Zn²⁺, in comparison to a range of other metal cations.
| Metal Ion | Fluorescence Response (Relative to Blank) | Target Analyte |
| Zn²⁺ | Significant Fluorescence Enhancement | Yes |
| Al³⁺ | Negligible Change | No |
| Ca²⁺ | Negligible Change | No |
| Co²⁺ | Negligible Change | No |
| Cu²⁺ | Negligible Change | No |
| Cd²⁺ | Negligible Change | No |
| Cr³⁺ | Negligible Change | No |
| Fe³⁺ | Negligible Change | No |
| K⁺ | Negligible Change | No |
| Li⁺ | Negligible Change | No |
| Na⁺ | Negligible Change | No |
| Ni²⁺ | Negligible Change | No |
| Mn²⁺ | Negligible Change | No |
| Mg²⁺ | Negligible Change | No |
| Pb²⁺ | Negligible Change | No |
As the data indicates, Sensor HL exhibits high selectivity for Zn²⁺, with other tested metal ions inducing no significant change in its fluorescence emission[1]. This high degree of selectivity is a critical performance indicator for researchers developing ion-specific sensing platforms.
Signaling Pathway and Experimental Workflow
The fluorescence "turn-on" mechanism of many this compound-based sensors upon metal ion binding is often attributed to the inhibition of a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of the target metal ion, the sensor molecule dissipates absorbed energy through ESIPT, resulting in weak fluorescence. Upon chelation with the metal ion, the proton transfer is blocked, leading to a significant enhancement of the fluorescence emission.
Caption: Signaling pathway of a this compound-based fluorescent sensor.
The experimental workflow for assessing the cross-reactivity of such a sensor typically involves fluorescence titration experiments.
Caption: Experimental workflow for cross-reactivity studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the study of the aforementioned Sensor HL.[1]
Synthesis of Schiff Base Sensor (HL)
A common method for synthesizing these sensors involves the condensation reaction between an aldehyde and a primary amine.[1]
-
Materials : 8-hydroxyquinoline-2-carbaldehyde, 4-(1,2,2-triphenylvinyl)benzenamine, Toluene.
-
Procedure :
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene in a round-bottom flask.
-
In a separate vial, dissolve 4-(1,2,2-triphenylvinyl)benzenamine (0.20 mmol) in 1 mL of toluene.
-
Add the amine solution to the flask containing 8-hydroxyquinoline-2-carbaldehyde.
-
Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.
-
After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days to obtain the Schiff base product.
-
Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general method for quantifying metal ions using a synthesized this compound-based fluorescent probe.
-
Materials : Synthesized chemosensor (HL), Tetrahydrofuran (THF), Deionized water, Stock solutions of metal ion salts (e.g., ZnCl₂, AlCl₃, CaCl₂, etc.).
-
Procedure :
-
Prepare a stock solution of the sensor (HL) at a concentration of 20 μM in a THF/H₂O (3:7, v/v) mixture.
-
Prepare stock solutions of the various metal ions to be tested.
-
To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum at a specific excitation wavelength (e.g., 420 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
-
Selectivity (Cross-Reactivity) Studies
This experiment is crucial for determining the sensor's specificity.
-
Procedure :
-
Prepare solutions of the sensor (20 μM in THF/H₂O) containing a set concentration (e.g., 2 equivalents) of each of the potentially interfering metal ions.
-
Record the fluorescence spectrum of each of these solutions.
-
Compare the fluorescence intensity of the sensor in the presence of each interfering ion to the intensity of the sensor with the primary target analyte. A minimal change in fluorescence in the presence of other ions indicates high selectivity.
-
Competitive (Interference) Experiments
This experiment assesses if the sensor's response to the target analyte is hindered by the presence of other ions.
-
Procedure :
-
Prepare a solution of the sensor and add the target analyte (e.g., 1 equivalent) to elicit a fluorescence response.
-
To this solution, add various interfering metal ions (e.g., 2 equivalents each) one by one.
-
Record the fluorescence spectrum after the addition of each interfering ion. A negligible change in the fluorescence intensity compared to the sensor with only the target analyte confirms high selectivity.
-
References
Benchmarking Quinolin-8-ylmethanol Derivatives in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, quinolin-8-ylmethanol and its derivatives have emerged as a promising class of agents with significant anticancer potential. Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of the anticancer performance of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and development of novel cancer therapeutics.
Comparative Anticancer Activity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate higher potency. The following tables summarize the reported activities of several derivatives, offering a benchmark for comparison.
Table 1: Cytotoxicity of this compound Platinum(II) Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| YLN1 ([Pt(QCl)Cl₂]·CH₃OH) | MDA-MB-231 | Breast Cancer | 5.49 ± 0.14 | [1] |
| HL-7702 | Normal Liver | > 20.0 | [1] | |
| YLN2 ([Pt(QBr)Cl₂]·CH₃OH) | MDA-MB-231 | Breast Cancer | 7.09 ± 0.24 | [1] |
| HL-7702 | Normal Liver | > 20.0 | [1] |
Table 2: Cytotoxicity of Other Relevant Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| Quinolin-8-yl-nicotinamide | QN523 | MIA PaCa-2 | Pancreatic Cancer | < 1.0 | [2] |
| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [3] |
| COLO829 | Melanotic Melanoma | 376 | [3] | ||
| MDA-MB-231 | Breast Cancer | 609 | [3] | ||
| U87-MG | Glioblastoma | 756 | [3] | ||
| A549 | Lung Cancer | 496 | [3] | ||
| 2-Formyl-8-hydroxy-quinolinium chloride | - | Various | - | Not specified | [4] |
| Tetrahydrobenzo[h]quinoline | - | MCF-7 | Breast Cancer | 7.5 (48h) | |
| 5,7-dibromo-8-hydroxyquinoline | - | HeLa, C6, HT29 | Cervical, Glioblastoma, Colon | Significant inhibition |
Note: IC50 and GI50 values from different studies may not be directly comparable due to variations in experimental conditions such as incubation times and assay methods.
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often attributed to their ability to trigger specific cellular pathways that lead to cell death and inhibition of proliferation. Key mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling cascades like the EGFR/HER-2 pathway and tubulin polymerization.
Induction of Apoptosis
A primary mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Cell Cycle Arrest
Many this compound derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for cell division. By arresting cancer cells at specific phases, such as the S or G2/M phase, these compounds prevent their proliferation.[2][5]
Caption: General workflow for cell cycle analysis by flow cytometry.
Inhibition of Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key tyrosine kinases that, when overexpressed or dysregulated, drive the proliferation and survival of many cancer types. Some quinoline derivatives act as inhibitors of these pathways.
Caption: EGFR/HER-2 signaling pathway and its inhibition.
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Some quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the derivative for a specified time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Cell Treatment: Treat cells with the derivative for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
References
- 1. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Quinolin-8-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, quinolin-8-ylmethanol derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring and the methanol moiety play a crucial role in determining their anticancer potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | R4 (Position 7) | Cancer Cell Line | IC50 (µM) | Reference |
| QMa-1 | H | H | H | H | A549 (Lung) | 15.38 | [1] |
| QMa-2 | H | H | H | H | AGS (Gastric) | 4.28 | [1] |
| QMa-3 | H | H | H | H | KYSE150 (Esophageal) | 4.17 | [1] |
| QMa-4 | H | H | H | H | KYSE450 (Esophageal) | 1.83 | [1] |
| QMa-5 | H | H | H | H | Hep3B (Hepatocellular) | 6.25 | [2] |
| QMa-6 | H | H | H | H | MDA-MB-231 (Breast) | 12.5-25 | [2] |
| QMa-7 | H | H | H | H | T-47D (Breast) | 12.5-25 | [2] |
| QMa-8 | H | H | H | H | K562 (Leukemia) | 12.5-25 | [2] |
Key SAR Observations for Anticancer Activity:
-
Substitution at Position 2: Introduction of a carbaldehyde group at the 2-position of the 8-hydroxyquinoline scaffold has been shown to enhance cytotoxicity.[1][2]
-
Substitution at Position 4: Amino side chains at this position can facilitate the antiproliferative activity. The length of the alkylamino side chain also influences potency, with two CH2 units often being optimal.
-
Substitution at Position 7: The presence of large and bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity.
Mechanism of Anticancer Action: Apoptosis Induction
Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, often culminating in the activation of caspase cascades.[3][4][5][6]
Caption: Apoptosis signaling pathway induced by this compound derivatives.
Antimicrobial Activity
This compound derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their antimicrobial action is often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected microbial strains.
| Compound ID | R Substituents | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| QMi-1 | 2-fluoro, 9-oxime ketolide | S. pneumoniae ATCC 49619 | ≤ 0.008 | - | - | [7] |
| QMi-2 | 9-bromo indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | - | - | [7] |
| QMi-3 | 9-bromo indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 2 | - | - | [7] |
| QMi-4 | quinolidene-rhodanine conjugate | M. tuberculosis H37Ra | 1.66–9.57 | - | - | [7] |
| QMi-5 | N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (VRE) | 4 | - | - | [7] |
| QMi-6 | hydroxyimidazolium hybrid | S. aureus | 2 | C. neoformans | 15.6 | [8] |
| QMi-7 | hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | Candida spp. | 62.5 | [8] |
Key SAR Observations for Antimicrobial Activity:
-
Hybrid Molecules: Hybridization of the quinoline scaffold with other heterocyclic moieties, such as oxime ketolides, indolizinoquinolines, rhodanine, and hydroxyimidazolium, has proven to be an effective strategy to enhance antimicrobial potency.[7][8]
-
Substituents on the Quinoline Core: The presence and nature of substituents on the quinoline ring significantly impact the antimicrobial spectrum and potency.
Mechanism of Antimicrobial Action: DNA Gyrase Inhibition
A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[9][10][11][12][13]
Caption: Mechanism of DNA gyrase inhibition by quinoline derivatives.
Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, this compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, particularly protein kinases.
Quantitative Comparison of Enzyme Inhibition
The following table provides a summary of the inhibitory activity (IC50 values) of quinoline derivatives against specific enzymes.
| Compound ID | Enzyme Target | IC50 | Reference |
| QEI-1 | Pim-1 Kinase | Varies with substitution | [14] |
| QEI-2 | EGFR (Wild Type) | 0.05 nM | [15] |
| QEI-3 | EGFR (T790M/L858R Mutant) | 5.6 nM | [15] |
| QEI-4 | α-amylase | 3.42–15.14 µM | [16] |
| QEI-5 | α-glucosidase | 0.65–9.23 µM | [16] |
Key SAR Observations for Enzyme Inhibition:
-
Pim-1 Kinase Inhibition: The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibitory activity.[14]
-
EGFR Kinase Inhibition: Quinazoline derivatives bearing a semicarbazone moiety have shown potent inhibition of both wild-type and mutant EGFR.[15]
-
α-Glucosidase and α-Amylase Inhibition: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against these carbohydrate-metabolizing enzymes.[16]
Mechanism of Action: Pim-1 Kinase Signaling Pathway Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates. Its overexpression is associated with several cancers. Quinoline derivatives can inhibit Pim-1 kinase activity, thereby disrupting these pro-survival signaling pathways.[17][18][19][20][21]
Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline derivatives.
Experimental Protocols
Synthesis of this compound Derivatives: A General Workflow
The synthesis of this compound derivatives often involves multi-step reactions. A common approach is the Skraup synthesis to form the quinoline core, followed by functional group modifications.
Caption: General experimental workflow for the synthesis of this compound derivatives.
A specific example is the Skraup synthesis, which involves the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form the quinoline ring.[22] Subsequent modifications can then be performed to introduce the 8-ylmethanol group and other desired substituents.[23][24]
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 19. PIM1 - Wikipedia [en.wikipedia.org]
- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iipseries.org [iipseries.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to Quinolin-8-ylmethanol Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organometallic reagents to prochiral aldehydes is a cornerstone of asymmetric synthesis, providing a direct route to valuable chiral secondary alcohols. The efficacy of this transformation hinges on the selection of a suitable chiral ligand to induce high stereoselectivity. Quinoline-based chiral ligands have emerged as a significant class of tools in this field, prized for their rigid scaffold and tunable electronic properties. This guide provides an objective comparison of a Quinolin-8-ylmethanol derivative against other widely used ligand classes in the benchmark asymmetric addition of diethylzinc to benzaldehyde.
Performance Comparison in Diethylzinc Addition to Benzaldehyde
The catalytic performance of chiral ligands is primarily evaluated by the yield and enantiomeric excess (ee%) of the desired product. The following table summarizes the performance of (S)-1-(quinolin-8-yl)ethanol alongside other prominent ligands in the enantioselective ethylation of benzaldehyde.
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-1-(quinolin-8-yl)ethanol | 2 | Toluene | 0 | 24 | 85 | 88% (S) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene | 0 | 1 | >95 | 98% (S) |
| (R,R)-TADDOL | 10 | Toluene | 0 | 2 | 97 | >99% (R) |
| (S)-BINOL / Ti(Oi-Pr)₄ | 20 | Toluene | 0 | 2 | 96 | 91% (S) |
Data compiled from multiple sources under optimized conditions for each ligand system. DAIB = ((-)-3-exo-(dimethylamino)isoborneol), TADDOL = (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), BINOL = 1,1'-bi-2-naphthol.
The data indicates that while the this compound derivative provides good yield and high enantioselectivity, ligands such as (-)-DAIB and TADDOL can achieve higher enantiomeric excesses, often in shorter reaction times. The BINOL-titanium system also shows excellent results, highlighting the diversity of effective catalysts for this transformation.
Experimental Workflow & Protocols
A standardized workflow is crucial for achieving reproducible results in asymmetric catalysis. The following diagram illustrates a typical experimental procedure for the enantioselective addition of diethylzinc to an aldehyde.
Detailed Experimental Protocol
This protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.[1]
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral amino alcohol ligand (e.g., (S)-1-(quinolin-8-yl)ethanol, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]
-
Reaction Mixture: Cool the solution to 0°C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise using a syringe. Stir the resulting mixture at 0°C for 30 minutes.[1]
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically requires several hours).[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) while maintaining the temperature at 0°C.[1]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.[1]
Conclusion
This compound ligands are effective promoters for the asymmetric addition of diethylzinc to aldehydes, demonstrating good yields and high enantioselectivity. While benchmark ligands like TADDOL and (-)-DAIB may offer superior performance in terms of enantiomeric excess or reaction speed for this specific transformation, the quinoline scaffold presents significant opportunities for fine-tuning and derivatization. Its rigid structure and coordinating nitrogen atom are advantageous for creating a well-defined chiral environment around the metal center. Further exploration and modification of the this compound backbone could lead to the development of next-generation catalysts with enhanced activity and selectivity for a broader range of asymmetric transformations.
References
A Comparative Guide to the Synthesis of Quinolin-8-ylmethanol for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic intermediates is paramount. Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of two primary synthetic routes: the reduction of quinoline-8-carboxylic acid and the reduction of quinoline-8-carbaldehyde. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired yield, and the scalability of the reaction. Below is a summary of the key quantitative data for two common methods.
| Parameter | Route 1: Reduction from Quinoline-8-carboxylic Acid | Route 2: Reduction from Quinoline-8-carbaldehyde |
| Starting Material | Quinoline-8-carboxylic acid | Quinoline-8-carbaldehyde |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol |
| Reaction Temperature | 0 °C to reflux | Room temperature |
| Reaction Time | Several hours | 30 minutes |
| Reported Yield | High | Quantitative |
| Work-up | Aqueous work-up with acid/base | Evaporation and extraction |
Experimental Protocols
Route 1: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent, lithium aluminum hydride.
Materials:
-
Quinoline-8-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
A solution of quinoline-8-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Route 2: Reduction of Quinoline-8-carbaldehyde with Sodium Borohydride (NaBH₄)
This method employs the milder reducing agent, sodium borohydride, for the selective reduction of an aldehyde to a primary alcohol.
Materials:
-
Quinoline-8-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of quinoline-8-carbaldehyde in methanol, sodium borohydride is added in portions at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Route 1: Reduction of Quinoline-8-carboxylic Acid.
Caption: Route 2: Reduction of Quinoline-8-carbaldehyde.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Quinolin-8-ylmethanol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of quinolin-8-ylmethanol, a compound recognized as an irritant that is harmful if swallowed. Adherence to these protocols is critical for minimizing risks and promoting a culture of safety.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary warnings:
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.
| Quantitative Hazard Data | |
| GHS Hazard Statements | H302, H315, H319, H335[1][2] |
| Signal Word | Warning[1][2] |
Personal Protective Equipment (PPE)
A robust defense against accidental exposure is non-negotiable. The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust is generated. | To prevent inhalation of irritating dust particles. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal company. Chemical neutralization or treatment should not be attempted without a validated procedure specific to this compound.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The original manufacturer's container, if empty and in good condition, can be used for the collection of waste this compound.
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound must be collected in a separate, sealed bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container. Do not mix with other waste streams unless their compatibility has been confirmed.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
Step 2: Waste Container Selection and Labeling
Clear communication through proper container selection and labeling is vital for safety and compliance.
-
Container Material:
-
Use containers made of materials compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a tightly fitting screw cap.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date when waste was first added to the container.
-
-
Step 3: Storage of Hazardous Waste
Proper storage of chemical waste prevents accidents and ensures a safe laboratory environment.
-
Satellite Accumulation Area (SAA):
-
Store all hazardous waste containers in a designated SAA, which should be at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
-
Storage Conditions:
-
Keep waste containers tightly closed except when adding waste.
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary containment (e.g., a tray or bin) is recommended to contain any potential leaks or spills.
-
Step 4: Arranging for Disposal
Timely and compliant disposal is the final step in the waste management lifecycle.
-
Contact Environmental Health and Safety (EH&S):
-
Once a waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Cleanup Protocol
For a minor spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If possible, perform the cleanup within a fume hood.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean Up:
-
Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.
-
To clean the remaining residue, wet a paper towel or absorbent pad with a suitable solvent (such as ethanol or methanol, given the likely solubility of this compound in these) and wipe the area.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate:
-
Wipe the spill area with soap and water.
-
Properly dispose of all contaminated PPE as hazardous waste.
-
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Diagrams
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Logical Flow for Spill Response
Caption: Decision-making flow for responding to a chemical spill.
References
Personal protective equipment for handling Quinolin-8-ylmethanol
Essential Safety and Handling Guide for Quinolin-8-ylmethanol
This guide provides critical safety, handling, and disposal information for this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the compound and established best practices for handling laboratory chemicals of a similar nature. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] The primary hazards associated with this compound are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure user safety. The following table outlines the recommended protective equipment for handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Use nitrile or neoprene gloves. Always inspect gloves for integrity before use.[3] Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste after use.[3] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[4] |
| Eyes/Face | Safety glasses with side shields or chemical goggles | In procedures where splashing is a risk, a face shield must be worn in addition to safety glasses or goggles.[3] Ensure eye protection meets appropriate government standards such as EN 166 (EU) or NIOSH (US).[3] |
| Body | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat should be worn at all times. For larger quantities or situations with a high risk of exposure, a chemical-resistant suit that protects against chemicals is recommended.[3] |
| Respiratory | Local exhaust ventilation or respirator | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used.[3] For emergencies or as the sole means of protection, a full-face supplied-air respirator is required.[3] |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.
Step-by-Step Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]
-
Pre-Handling : Before use, obtain special instructions and ensure all safety precautions have been read and understood. Do not eat, drink, or smoke in the work area.[7]
-
Handling : Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.[3] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible substances, heat, and sources of ignition.[3][5] The material may darken upon storage and should be protected from light.[5]
-
Hygiene : Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[3] Remove and wash contaminated clothing before reuse.[7]
Chemical Waste Disposal Plan
-
Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains or the environment.[3] Contaminated gloves and other disposable PPE should also be disposed of as hazardous waste.[3]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a structured and immediate response is crucial to contain the material and mitigate exposure. The workflow below outlines the necessary steps.
References
- 1. This compound | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pppmag.com [pppmag.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
